Guanoclor
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
See also: this compound Sulfate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXRRMCNSMUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198184 | |
| Record name | Guanoclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-32-1 | |
| Record name | 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanoclor [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanoclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanoclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanoclor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOCLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HBT852YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guanoclor's Mechanism of Action on Adrenergic Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoclor is a sympatholytic agent belonging to the class of adrenergic neuron blocking drugs. While specific quantitative data for this compound is sparse in publicly available literature, its mechanism of action is understood to be analogous to other well-studied guanidine derivatives, such as Guanethidine and Guanadrel. This guide elucidates the core mechanism by which this compound exerts its effects on adrenergic neurons, leading to a reduction in sympathetic tone. The process involves active uptake into the presynaptic neuron, concentration within synaptic vesicles, subsequent depletion of norepinephrine stores, and functioning as a "false neurotransmitter." This document provides a detailed overview of this mechanism, supported by representative quantitative data from analogous compounds, detailed experimental protocols for studying such agents, and visualizations of the key pathways and workflows.
Core Mechanism of Action
The sympatholytic effect of this compound is not due to receptor antagonism at the postsynaptic membrane, but rather a direct consequence of its actions within the presynaptic adrenergic neuron. The mechanism can be dissected into four primary stages:
-
Neuronal Uptake: this compound is recognized and actively transported from the synaptic cleft into the cytoplasm of the presynaptic adrenergic neuron. This transport is mediated by the Norepinephrine Transporter (NET) , the same transporter responsible for the reuptake of norepinephrine (NE).[1][2] This competition for uptake can initially lead to a transient potentiation of the effects of exogenously applied norepinephrine.[1]
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles. This process is facilitated by the Vesicular Monoamine Transporter 2 (VMAT2) , which transports monoamines from the cytoplasm into the vesicles for storage.[2]
-
Norepinephrine Depletion: this compound's accumulation within the vesicles displaces norepinephrine, leading to a gradual and progressive depletion of NE stores within the nerve terminal.[1][2] The displaced norepinephrine in the cytoplasm may be metabolized by monoamine oxidase (MAO), further contributing to its depletion.
-
False Neurotransmitter Effect: Upon the arrival of an action potential at the nerve terminal, the synaptic vesicles fuse with the presynaptic membrane and release their contents. Instead of norepinephrine, this compound is released into the synaptic cleft. As this compound has no significant agonist activity at postsynaptic adrenergic receptors, the signal for neurotransmission is effectively blocked.[3]
The net result of these actions is a profound inhibition of sympathetic neurotransmission, leading to a reduction in sympathetic tone, vasodilation, and a decrease in blood pressure.
Signaling and Transport Pathway
The following diagram illustrates the journey of a guanidine-type adrenergic neuron blocker like this compound from the synaptic cleft to its ultimate action of blocking sympathetic transmission.
Caption: this compound's mechanism of action on the adrenergic neuron.
Quantitative Data (Representative of Guanidine-Type Adrenergic Neuron Blockers)
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related and well-studied analogue, Guanethidine. This data is provided to give a quantitative context to the mechanism of action.
Table 1: Inhibition of Norepinephrine Transporter (NET) by Guanethidine
| Parameter | Species | Preparation | Value | Reference |
| Inhibition of [³H]-Norepinephrine Uptake | Rat | Heart | Inhibited | [4] |
| Inhibition of S-I Efflux | Rat | Mesenteric Artery | Concentration-dependent decrease | [5] |
S-I: Stimulation-Induced
Table 2: Time-Course of Guanethidine-Induced Norepinephrine Depletion
| Tissue | Species | Dose | Time Post-Dose | % Depletion |
| Heart | Rat | Not specified | Not specified | Gradual depletion |
| Spleen | Porcine | 15 mg/kg (single dose) | Not specified | Significant decrease in TH+/NPY+ fibers |
| Nerve Terminals | General | Chronic, high doses | 2 weeks | Complete destruction of neurons |
TH+/NPY+: Tyrosine Hydroxylase/Neuropeptide Y positive fibers[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of adrenergic neuron blocking agents like this compound.
Protocol for Measuring [³H]-Norepinephrine Uptake Inhibition
This protocol is designed to quantify the inhibition of the norepinephrine transporter (NET) in a cultured cell line or primary neurons.
-
Cell Culture: Culture rat C6 glioma cells stably transfected with the human norepinephrine transporter (C6-hNET cells) in appropriate media.[6]
-
Preparation: Plate cells in 24-well plates and grow to confluence. On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES buffer.
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound (e.g., this compound, Guanethidine) or a vehicle control. Include a known NET inhibitor (e.g., 100 µM Desipramine) to define non-specific uptake.[6]
-
Uptake Assay: Initiate the uptake by adding a fixed concentration of [³H]-norepinephrine (e.g., 15 nM) to each well.[6]
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-norepinephrine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Desipramine) from the total uptake. Plot the percentage inhibition of specific uptake against the concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[6]
Protocol for Quantifying Norepinephrine Release from Isolated Perfused Spleen
This ex vivo protocol allows for the study of neurotransmitter release from a sympathetically innervated organ.
-
Surgical Preparation: Anesthetize a cat or rabbit and surgically isolate the spleen with its arterial and venous circulation and splenic nerve intact.[7][8]
-
Perfusion Setup: Cannulate the splenic artery and vein. Perfuse the spleen with Krebs-bicarbonate solution, maintained at 33-35°C and gassed with 95% O₂ / 5% CO₂, using a constant-flow pump.[7]
-
Nerve Stimulation: Place the splenic nerve in a bipolar electrode for electrical stimulation (e.g., 10 Hz for 20 seconds).[7]
-
Baseline Measurement: Collect the perfusate from the splenic vein in timed fractions. Stimulate the splenic nerve and collect the effluent to measure the baseline release of norepinephrine.
-
Drug Administration: Infuse the test compound (e.g., this compound) into the arterial line at a known concentration for a defined period.
-
Post-Drug Measurement: After drug administration, repeat the nerve stimulation and collection of perfusate.
-
Norepinephrine Quantification: Analyze the norepinephrine content in the collected perfusate fractions using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a fluorometric assay.
-
Data Analysis: Compare the amount of norepinephrine released by nerve stimulation before and after the administration of the test compound to quantify the inhibitory effect.
Experimental Workflow Diagram
The following diagram outlines the workflow for the isolated perfused spleen experiment.
Caption: Workflow for the isolated perfused spleen experiment.
Conclusion
This compound, like other guanidine-based adrenergic neuron blockers, exerts its sympatholytic effects through a multi-step mechanism within the presynaptic neuron. By leveraging the neuron's own uptake and storage machinery, it effectively replaces the endogenous neurotransmitter, norepinephrine, with an inert substitute, thereby blocking sympathetic signaling. While specific quantitative data on this compound is limited, the well-established pharmacology of its analogues provides a robust framework for understanding its actions. The experimental protocols detailed herein offer standardized methods for the continued investigation and characterization of this and other compounds targeting adrenergic neuron function.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of flow-stop on noradrenaline release from normal spleens and spleens treated with cocaine, phentolamine or phenoxybenzamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of noradrenaline and dopamine by nerve stimulation in the cat spleen perfused with 3H-dopamine - PMC [pmc.ncbi.nlm.nih.gov]
The Sympatholytic Action of Guanoclor: An In-depth Analysis of its Inhibitory Effect on Dopamine β-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Dopamine β-Hydroxylase in Catecholamine Biosynthesis
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. This enzymatic step is essential for the proper functioning of the sympathetic nervous system, which regulates a multitude of physiological processes, including cardiovascular function. DBH is a copper-containing monooxygenase that utilizes ascorbate as a cofactor. It is primarily located in the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla.
Inhibition of DBH presents a strategic approach for modulating sympathetic activity. By reducing the synthesis of norepinephrine, DBH inhibitors can lead to a decrease in neurotransmitter release from sympathetic nerve terminals, resulting in vasodilation and a subsequent reduction in blood pressure. This mechanism forms the basis for the therapeutic application of compounds targeting this enzyme in the management of hypertension.
Guanoclor: A Dual-Acting Antihypertensive Agent
This compound's antihypertensive effect is attributed to two primary mechanisms:
-
Adrenergic Neuron Blockade: this compound acts on postganglionic sympathetic neurons to inhibit the release of norepinephrine. This action is a key contributor to its blood pressure-lowering effects.
-
Inhibition of Dopamine β-Hydroxylase: By directly inhibiting DBH, this compound further reduces the amount of norepinephrine available for release.
This multifaceted approach distinguishes this compound from other antihypertensive agents and highlights its targeted action on the sympathetic nervous system.
Quantitative Analysis of this compound's Inhibition of Dopamine β-Hydroxylase
A thorough review of the scientific literature did not yield specific quantitative data for the inhibition of dopamine β-hydroxylase by this compound, such as IC50 or Ki values. The table below is provided as a template for researchers to populate once such data is determined through experimental investigation. For context, data on other known DBH inhibitors are included where available.
| Inhibitor | IC50 | Ki | Organism/Enzyme Source | Assay Method | Reference |
| This compound | Data not available | Data not available | - | - | - |
| Nepicastat | 9 nM | - | - | - | |
| Zamicastat | 73.8 ± 7.2 µM (P-gp) | - | Human | In vitro | |
| 17.0 ± 2.7 µM (BCRP) | |||||
| Etamicastat | 47.7 ± 1.8 µM (BCRP) | - | Human | In vitro |
Note: IC50 values for Zamicastat and Etamicastat are for their inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are relevant to their pharmacokinetic profiles, rather than direct DBH inhibition.
Experimental Protocols for Measuring Dopamine β-Hydroxylase Activity
To facilitate the quantitative analysis of this compound's inhibitory effect on DBH, two established experimental protocols are detailed below. These methods can be adapted to determine key inhibitory constants.
Spectrophotometric Assay for Dopamine β-Hydroxylase Activity
This method is based on the enzymatic conversion of a substrate (tyramine) to a product (octopamine), which is then oxidized to p-hydroxybenzaldehyde and quantified spectrophotometrically.
Materials:
-
Purified Dopamine β-hydroxylase
-
This compound (or other inhibitors) at various concentrations
-
Tyramine hydrochloride (substrate)
-
Sodium acetate buffer (pH 5.0)
-
Ascorbic acid
-
Catalase
-
N-ethylmaleimide (NEM)
-
Sodium periodate
-
Sodium metabisulfite
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, NEM, and the enzyme solution.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, tyramine.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding sodium periodate. This step also oxidizes the product, octopamine, to p-hydroxybenzaldehyde.
-
Removal of Excess Periodate: Add sodium metabisulfite to remove excess periodate.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
UHPLC-Based Assay for Dopamine β-Hydroxylase Activity
This highly sensitive method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) to separate and quantify the substrate (tyramine) and the product (octopamine).
Materials:
-
Purified Dopamine β-hydroxylase
-
This compound (or other inhibitors) at various concentrations
-
Tyramine hydrochloride (substrate)
-
Reaction buffer components (as in the spectrophotometric assay)
-
UHPLC system with a suitable column (e.g., C18) and a PDA detector
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Acetonitrile and other HPLC-grade solvents
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-5).
-
Reaction Termination: Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by rapid freezing.
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
(Optional) Perform Solid Phase Extraction on the supernatant to remove interfering substances.
-
-
UHPLC Analysis:
-
Inject a defined volume of the prepared sample into the UHPLC system.
-
Separate the substrate (tyramine) and product (octopamine) using an appropriate gradient of mobile phases.
-
Detect and quantify the separated compounds using a PDA detector at their respective maximum absorbance wavelengths.
-
-
Data Analysis:
-
Determine the concentration of the product (octopamine) formed in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the Ki value and the mode of inhibition.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes are provided below using the DOT language for Graphviz.
Dopamine β-Hydroxylase in the Catecholamine Biosynthesis Pathway
Caption: The enzymatic conversion of dopamine to norepinephrine by DBH, and its inhibition by this compound.
General Workflow for DBH Inhibition Assay
Caption: A generalized workflow for determining the inhibitory effect of this compound on DBH activity.
Logical Relationship of this compound's Dual Antihypertensive Action
Caption: The dual mechanism of this compound leading to reduced sympathetic tone and lowered blood pressure.
Conclusion and Future Directions
This compound's efficacy as an antihypertensive agent is rooted in its dual mechanism of action, which includes the inhibition of dopamine β-hydroxylase. While this inhibitory activity is established, a notable gap exists in the literature regarding the specific quantitative parameters of this interaction. The experimental protocols detailed in this guide provide a clear pathway for researchers to determine the IC50 and Ki values of this compound for DBH. Such data would be invaluable for a more complete understanding of its pharmacological profile and could inform the development of novel, more selective DBH inhibitors for the treatment of cardiovascular diseases. Future research should focus on performing these quantitative assessments and exploring the structure-activity relationship of this compound and its analogs in relation to DBH inhibition.
Pharmacological Profile of Guanoclor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoclor is a sympatholytic drug historically used in the management of hypertension. Its mechanism of action is characterized by a dual effect on the sympathetic nervous system: the blockade of adrenergic neurons and the inhibition of the enzyme dopamine β-hydroxylase. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing its qualitative pharmacological effects, and outlining relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in drug development interested in the sympatholytic class of compounds.
Introduction
This compound is a guanidine derivative that exerts its antihypertensive effects by interfering with the function of the sympathetic nervous system.[1] As an adrenergic neuron-blocking agent, it disrupts the storage and release of norepinephrine from sympathetic nerve endings.[2] Additionally, this compound is known to inhibit dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine, further contributing to its sympatholytic activity.[3] Understanding the detailed pharmacological profile of this compound is crucial for elucidating the broader mechanisms of sympatholytic drugs and for the development of novel therapeutics targeting the adrenergic system.
Mechanism of Action
This compound's sympatholytic action is multifactorial, primarily targeting the peripheral sympathetic nervous system.
Adrenergic Neuron Blockade
This compound is actively transported into adrenergic neurons via the norepinephrine transporter (NET).[2] Once inside the neuron, it is concentrated in and depletes the storage vesicles of norepinephrine.[2] This leads to a gradual reduction in the amount of norepinephrine available for release upon nerve stimulation, resulting in a decrease in sympathetic tone.[2]
Inhibition of Dopamine β-Hydroxylase
This compound also acts as an inhibitor of dopamine β-hydroxylase (DBH).[3] This copper-containing enzyme catalyzes the final step in the biosynthesis of norepinephrine from dopamine.[4] By inhibiting DBH, this compound further reduces the synthesis of norepinephrine within sympathetic neurons, compounding its norepinephrine-depleting effects.[3]
Pharmacological Effects
The primary pharmacological effect of this compound is the reduction of blood pressure. This is a direct consequence of its sympatholytic action, which leads to decreased peripheral vascular resistance.
| Pharmacological Effect | Description |
| Antihypertensive Effect | Lowers both systolic and diastolic blood pressure. |
| Sympatholytic Activity | Reduces the effects of sympathetic nerve stimulation on target organs. |
| Norepinephrine Depletion | Decreases the concentration of norepinephrine in sympathetic nerve terminals and tissues. |
Safety and Adverse Effects
The adverse effects of this compound are primarily extensions of its sympatholytic mechanism.
| Adverse Effect Category | Associated Symptoms |
| Cardiovascular | Orthostatic hypotension, bradycardia. |
| Central Nervous System | Drowsiness, depression. |
| Gastrointestinal | Diarrhea. |
| Other | Nasal congestion, inhibition of ejaculation. |
Note: A quantitative breakdown of the incidence and severity of adverse effects from comprehensive clinical trials is not available in the reviewed literature.
Experimental Protocols
The following sections describe general experimental protocols relevant to assessing the pharmacological profile of a sympatholytic drug like this compound. These are representative methodologies and may not have been specifically published for this compound.
In Vitro Assessment of Sympatholytic Activity: Isolated Tissue Preparations
Objective: To determine the effect of the compound on the contractile response of vascular smooth muscle to adrenergic nerve stimulation.
Protocol:
-
Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.[5]
-
Stimulation: The tissue is subjected to electrical field stimulation to elicit nerve-mediated contractions.
-
Drug Application: After a stabilization period, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
Data Acquisition: The contractile force is measured using an isometric force transducer connected to a data acquisition system.[5]
-
Analysis: The inhibitory effect of the compound on the nerve-stimulation-induced contractions is quantified to determine its sympatholytic potency.
In Vitro Dopamine β-Hydroxylase Inhibition Assay
Objective: To quantify the inhibitory activity of the compound against dopamine β-hydroxylase.
Protocol:
-
Enzyme Preparation: Purified dopamine β-hydroxylase (e.g., from bovine adrenal glands) is used.
-
Reaction Mixture: The assay mixture contains the enzyme, its substrate dopamine, the cofactor ascorbic acid, and a buffer solution.
-
Inhibitor Addition: Various concentrations of the test compound are pre-incubated with the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined time at a specific temperature. The reaction is then stopped, typically by the addition of acid.
-
Product Quantification: The amount of norepinephrine formed is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or a radioenzymatic assay.[5]
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the IC50 value is determined.
In Vivo Assessment of Norepinephrine Depletion
Objective: To measure the effect of the compound on norepinephrine levels in tissues.
Protocol:
-
Animal Model: A suitable animal model (e.g., rats) is used.
-
Drug Administration: The test compound is administered to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At various time points after drug administration, animals are euthanized, and target tissues (e.g., heart, spleen, brain) are collected.
-
Norepinephrine Extraction: Catecholamines are extracted from the tissue homogenates.
-
Quantification: The concentration of norepinephrine in the tissue extracts is measured using HPLC with electrochemical detection or mass spectrometry.[6]
-
Analysis: The extent of norepinephrine depletion is determined by comparing the levels in treated animals to those in a vehicle-treated control group.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its pharmacological evaluation.
Caption: Dopamine to Norepinephrine Synthesis Pathway Inhibition by this compound.
Caption: Adrenergic Neuron Blockade by this compound.
Caption: Experimental Workflow for Sympatholytic Drug Evaluation.
Conclusion
This compound serves as a classic example of a sympatholytic agent with a dual mechanism of action involving adrenergic neuron blockade and inhibition of norepinephrine synthesis. While its clinical use has largely been superseded by newer antihypertensive agents with more favorable side-effect profiles, the study of its pharmacological properties remains valuable for understanding the intricacies of the sympathetic nervous system and for the rational design of new drugs targeting adrenergic pathways. Further research to obtain precise quantitative data on its enzymatic inhibition and clinical efficacy would provide a more complete picture of this compound's pharmacological profile.
References
- 1. This compound as an antihypertensive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dopamine beta-hydroxylase by goitrin, a natural antithyroid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Chronic Social Defeat on Expression of Dopamine β-Hydroxylase in Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of norepinephrine decreases the proliferation, but does not influence the survival and differentiation, of granule cell progenitors in the adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanoclor's Off-Target Affinity: A Technical Examination of Non-Adrenergic Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoclor, a historically recognized antihypertensive agent, exerts its primary therapeutic effects through interaction with adrenergic receptors. However, a growing body of evidence indicates that this compound also exhibits significant binding affinity for non-adrenergic sites, contributing to its complex pharmacological profile. This technical guide provides an in-depth analysis of this compound's binding to two key non-adrenergic targets: imidazoline receptors and the sodium-hydrogen exchanger (NHE). By summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's off-target interactions, fostering further investigation into its molecular mechanisms and potential for therapeutic repositioning.
Introduction
This compound is a guanidinium derivative that has been utilized as a sympatholytic agent for the management of hypertension. Its mechanism of action has traditionally been attributed to its effects on the adrenergic system. However, off-target interactions play a crucial role in the overall pharmacological and toxicological profile of a drug. For this compound, investigations have revealed significant binding to non-adrenergic sites, which may account for some of its observed physiological effects beyond its primary antihypertensive action. Understanding these off-target interactions is paramount for a complete characterization of the drug and for exploring new therapeutic avenues. This guide focuses on two prominent non-adrenergic targets of this compound: imidazoline receptors and the Na+/H+ exchanger.
Quantitative Binding Data
While specific high-resolution binding constants such as Kᵢ or Kₔ values for this compound at imidazoline receptors are not extensively reported in publicly available literature, its affinity for the Na+/H+ exchanger has been characterized. The available data indicates a micromolar range of affinity, suggesting a physiologically relevant interaction.
| Target | Ligand | Affinity Range (µM) | Cell/Tissue System(s) | Reference(s) |
| Sodium-Hydrogen Exchanger (NHE) | This compound | 0.5 - 6 | Various cell types | [1] |
Note: The affinity of this compound for the Na+/H+ exchanger is reported as a range, reflecting variability across different experimental systems. Further studies are required to establish precise binding constants for specific NHE isoforms.
Experimental Protocols
To facilitate further research into this compound's non-adrenergic binding, this section outlines detailed methodologies for key experimental assays.
Radioligand Displacement Assay for Imidazoline I₁ Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for I₁ imidazoline receptors using a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the I₁ imidazoline receptor.
Materials:
-
Radioligand: [³H]-clonidine or other suitable I₁ receptor radioligand.
-
Test Compound: this compound sulfate.
-
Reference Compound: Clonidine or other known I₁ receptor ligand.
-
Membrane Preparation: Homogenized tissue or cell membranes expressing I₁ imidazoline receptors (e.g., from bovine adrenal chromaffin cells or PC12 cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue or cell line known to express I₁ imidazoline receptors. Homogenize the tissue/cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM clonidine (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of [³H]-clonidine at a concentration close to its Kₔ (typically 0.5-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Na⁺/H⁺ Exchanger (NHE) Activity Assay by Intracellular pH Measurement
This protocol describes a method to assess the inhibitory effect of this compound on NHE activity by monitoring changes in intracellular pH (pHi) using a pH-sensitive fluorescent dye.
Objective: To determine the IC₅₀ of this compound for the inhibition of the Na⁺/H⁺ exchanger.
Materials:
-
Cell Line: A suitable cell line expressing the NHE isoform of interest (e.g., CHO cells stably expressing NHE1).
-
pH-sensitive fluorescent dye: 2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 5.5 mM glucose, pH 7.4.
-
Ammonium-containing buffer: HBS with 20 mM NH₄Cl replacing 20 mM NaCl.
-
Sodium-free buffer: HBS with N-methyl-D-glucamine (NMDG) replacing NaCl.
-
This compound sulfate.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Seed the cells on glass coverslips and grow to 70-80% confluency.
-
Dye Loading: Wash the cells with HBS and then incubate with 2 µM BCECF-AM in HBS for 20-30 minutes at 37°C.
-
Acidification: Wash the cells to remove extracellular dye and place the coverslip in the cuvette of a fluorometer or on the stage of a fluorescence microscope. Induce an acid load by perfusing the cells with the ammonium-containing buffer for 2-3 minutes, followed by perfusion with the sodium-free buffer. This "ammonium prepulse" technique causes a rapid intracellular acidification.
-
pH Recovery: Initiate pH recovery by switching the perfusion to the sodium-containing HBS. The activity of the NHE will cause an influx of Na⁺ in exchange for H⁺, leading to a gradual increase in pHi.
-
Inhibition by this compound: To determine the effect of this compound, perform the pH recovery step in the presence of varying concentrations of the drug (e.g., 0.1 µM to 100 µM).
-
Fluorescence Measurement: Excite the BCECF-loaded cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 530 nm). The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the pHi.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-K⁺ buffer containing nigericin at different known pH values.
-
Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the recovery rate against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
I₁ Imidazoline Receptor Signaling Pathway
Activation of the I₁ imidazoline receptor by agonists such as this compound initiates a distinct signaling cascade that is independent of the classical G-protein coupled receptor pathways associated with adrenergic receptors.[2][3] The primary downstream effect is the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the hydrolysis of phosphatidylcholine. This enzymatic reaction generates two key second messengers: diacylglycerol (DAG) and phosphocholine. DAG can then be further metabolized to produce arachidonic acid, a precursor for various eicosanoids. A significant consequence of I₁ receptor activation is the inhibition of the Na⁺/H⁺ exchanger, leading to a decrease in intracellular pH.
References
Guanoclor's Role in Modulating Intracellular pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoclor, a guanidinium derivative, demonstrates a significant role in the modulation of intracellular pH (pHi). This technical guide delineates the core mechanism of action of this compound, focusing on its potent inhibition of the Na+/H+ exchanger (NHE). By summarizing key quantitative data, providing detailed experimental protocols for assessing its activity, and visualizing the underlying signaling pathways, this document serves as an in-depth resource for researchers and professionals in drug development. The primary effect of this compound is the prevention of pHi recovery following cellular acidification, a consequence of its interaction with the NHE at a binding site distinct from that of amiloride and its derivatives. This guide will explore the specifics of this interaction and the methodologies used to characterize it.
Introduction to this compound and Intracellular pH Regulation
Intracellular pH is a critical parameter for a multitude of cellular processes, including enzyme activity, cell proliferation, and apoptosis. The regulation of pHi is tightly controlled by various transport mechanisms, among which the sodium-hydrogen exchanger (NHE) family of proteins plays a pivotal role.[1] These integral membrane proteins mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion, thereby extruding acid from the cell and counteracting intracellular acidification.[2]
This compound, a potent antihypertensive agent, has been identified as a powerful modulator of intracellular pH. Its mechanism of action is primarily attributed to its ability to inhibit the Na+/H+ exchanger. This inhibition prevents the recovery of pHi in cells that have been subjected to an acid load, highlighting its potential as a tool for studying the physiological and pathological roles of NHE and as a lead compound for therapeutic development.
Mechanism of Action: Inhibition of the Na+/H+ Exchanger
This compound's primary effect on intracellular pH is mediated through its direct inhibition of the Na+/H+ exchanger (NHE). This inhibition is potent and has been observed across various cell types.
Binding and Affinity
This compound exhibits a high affinity for the Na+/H+ exchanger, with reported K₀.₅ values ranging from 0.5 µM to 6 µM in different cellular systems. This affinity makes it a more potent inhibitor than the well-characterized NHE inhibitor, amiloride. Notably, experimental evidence suggests that this compound binds to a site on the NHE that is distinct from the amiloride binding site. This is supported by the finding that this compound does not compete with [³H]ethylpropylamiloride for binding to the exchanger.
Functional Consequences of NHE Inhibition
By blocking the Na+/H+ exchanger, this compound effectively halts the primary mechanism for proton extrusion in many cell types under acidic stress. This leads to a sustained decrease in intracellular pH in an acidified environment. This action is crucial for its pharmacological effects and provides a clear experimental endpoint for studying its activity.
Quantitative Data on this compound and Other NHE Inhibitors
The following table summarizes the available quantitative data for this compound's interaction with the Na+/H+ exchanger, alongside data for other common NHE inhibitors for comparative purposes.
| Compound | Target | Action | Affinity (K₀.₅ / IC₅₀) | Cell Type/System | Reference |
| This compound | Na+/H+ Exchanger | Inhibitor | 0.5 - 6 µM | Various (e.g., cardiac cells, fibroblasts) | [2] |
| Amiloride | Na+/H+ Exchanger | Inhibitor | ~1 µM (Ki) | Rabbit kidney brush border membranes | [2] |
| Cariporide (HOE642) | NHE-1 | Inhibitor | 8 ± 2 nM | Chinese Hamster Ovary (CHO) K1 cells | [3][4] |
| Eniporide | hNHE1 | Inhibitor | 4.5 nM | CHO-K1 cells expressing human NHE1 | [5] |
| T-162559 | hNHE1 | Inhibitor | 0.96 nM | CHO-K1 cells expressing human NHE1 | [5] |
Signaling Pathways and Experimental Workflows
Na+/H+ Exchanger Signaling Pathway
The following diagram illustrates the fundamental role of the Na+/H+ exchanger in maintaining intracellular pH and the point of intervention by this compound.
Experimental Workflow: Assessing this compound's Effect on pHi Recovery
This workflow details a common method to induce intracellular acidification and measure the inhibitory effect of this compound on the subsequent pH recovery.
Experimental Protocols
Measurement of Intracellular pH using BCECF-AM
This protocol describes the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH.
Materials:
-
Cultured cells grown on glass coverslips
-
BCECF-AM (stock solution in DMSO)
-
HEPES-buffered saline solution (HBSS)
-
NH₄Cl solution in HBSS (e.g., 20 mM)
-
This compound stock solution
-
Fluorescence microscope with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.
Procedure:
-
Dye Loading: Incubate the cultured cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with fresh HBSS to remove any extracellular dye.
-
Microscopy Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with HBSS and record the ratio of fluorescence intensity at excitation wavelengths of 490 nm and 440 nm. This ratio is proportional to the intracellular pH.
-
Inducing Acid Load (NH₄Cl Prepulse Technique):
-
Perfuse the cells with HBSS containing 20 mM NH₄Cl for 5-10 minutes. This will initially cause an intracellular alkalinization.
-
Rapidly switch the perfusion back to the standard HBSS (Na⁺-containing). The rapid efflux of NH₃ will leave behind H⁺, causing a sharp drop in intracellular pH.
-
-
Measuring pH Recovery: Monitor the fluorescence ratio as the cells begin to recover from the acid load. In control cells, the Na+/H+ exchanger will be activated, leading to a gradual increase in the fluorescence ratio, indicating pHi recovery.
-
This compound Treatment:
-
After the initial recovery measurement, perfuse the cells with HBSS containing the desired concentration of this compound for a predetermined incubation period.
-
Repeat the NH₄Cl prepulse technique in the continued presence of this compound.
-
-
Measuring Inhibition of Recovery: Record the fluorescence ratio following the acid load in the presence of this compound. A potent inhibitor like this compound will significantly slow or completely block the rate of pHi recovery.
-
Calibration (Optional but Recommended): At the end of the experiment, calibrate the fluorescence ratio to absolute pH values using a high-K⁺ buffer containing nigericin at a range of known pH values.
Off-Target Effects Assessment
Currently, there is a lack of published evidence suggesting that this compound has significant off-target effects that directly modulate intracellular pH. Its action appears to be specific to the Na+/H+ exchanger. However, when evaluating any new compound, it is prudent to consider potential off-target activities. A general approach to screen for off-target effects could involve:
-
Broad Kinase Profiling: Assessing the inhibitory activity of this compound against a panel of kinases, as many signaling pathways that influence ion transport are regulated by phosphorylation.
-
Receptor Binding Assays: Screening this compound against a panel of common G-protein coupled receptors (GPCRs) and ion channels to identify any unintended interactions.
-
Metabolic Assays: Evaluating the effect of this compound on cellular respiration and glycolysis, as metabolic changes can indirectly influence intracellular pH.
Conclusion
This compound is a potent inhibitor of the Na+/H+ exchanger, a key regulator of intracellular pH. Its ability to prevent the recovery from cellular acidification makes it a valuable tool for studying the roles of pHi in various physiological and pathological contexts. This technical guide provides a foundational understanding of this compound's mechanism of action, summarizes the available quantitative data, and offers detailed experimental protocols for its characterization. For researchers and drug development professionals, this compound represents a well-defined molecular probe for investigating the intricate machinery of intracellular pH regulation and a potential starting point for the development of novel therapeutics targeting the Na+/H+ exchanger.
References
- 1. researchgate.net [researchgate.net]
- 2. The Na+/H+ exchanger isoform 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New drugs for the Na+/H+ exchanger. Influence of Na+ concentration and determination of inhibition constants with a microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System [frontiersin.org]
The Chemical Relationship Between Guanoclor and Other Guanidinium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical and pharmacological relationships between Guanoclor and other compounds containing the guanidinium functional group. By examining their structures, mechanisms of action, and physicochemical properties, this document aims to offer a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.
Introduction to this compound and the Guanidinium Moiety
This compound is an antihypertensive agent known for its sympatholytic properties.[1] Its mechanism of action involves acting as an adrenergic neuron-blocking agent and interfering with noradrenaline (norepinephrine) synthesis through the inhibition of dopamine β-hydroxylase.[2] The pharmacological activity of this compound is intrinsically linked to its core chemical feature: the guanidinium group.
The guanidinium group, the protonated form of guanidine, is a highly basic and remarkably stable functional group due to its unique electronic structure.[3] At physiological pH, it exists as a cation with the positive charge delocalized across three nitrogen atoms through resonance.[4] This delocalization, often referred to as Y-aromaticity, results in a planar, symmetric ion.[4] The guanidinium group's ability to form multiple hydrogen bonds and engage in electrostatic interactions is fundamental to the biological activity of many natural and synthetic compounds.[5]
Caption: Resonance stabilization of the guanidinium cation.
Chemical Structure and Comparative Analysis
The chemical structure of this compound is 2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine.[1] It features a guanidinium head, a flexible ethylamino linker, and a 2,6-dichlorophenoxy tail. This structure shares features with other adrenergic neuron-blocking agents while also having distinct characteristics.
-
Guanethidine : A foundational adrenergic neuron blocker, Guanethidine consists of a guanidinium group attached to an ethyl linker, which is in turn connected to a saturated eight-membered heterocyclic (azocane) ring.[6] Unlike this compound, it lacks an aromatic ring directly attached to the linker.
-
Guanfacine : An α2A-adrenergic agonist, Guanfacine also contains a 2,6-dichlorophenyl group, but it is linked to the guanidinium moiety via an acetamide group.[7][8] This difference in linkage significantly alters its pharmacological profile from a neuron blocker to a receptor agonist.
-
Debrisoquine : This antihypertensive agent incorporates the guanidinium group within a rigid isoquinoline ring system.[9][10] This constrained conformation distinguishes it from the more flexible structures of this compound and Guanethidine.
-
Metformin : A biguanide used in the treatment of diabetes, Metformin consists of two linked guanidine units.[11][12] Its mechanism of action is distinct from the adrenergic blockers, primarily involving the reduction of hepatic glucose production.[13]
-
Arginine : This naturally occurring amino acid features a guanidinium group on its side chain.[14][15] The chemical properties of this group are crucial for its biological roles, including protein structure and function, and as a precursor for nitric oxide.[16][17]
Quantitative Data on this compound and Related Compounds
The following table summarizes key physicochemical properties of this compound and other selected guanidinium compounds for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Primary Therapeutic Use |
| This compound | C₉H₁₂Cl₂N₄O | 263.12 | Not readily available | Antihypertensive |
| Guanethidine | C₁₀H₂₂N₄ | 198.31 | Not readily available | Antihypertensive[6] |
| Guanfacine | C₉H₉Cl₂N₃O | 246.10 | Not readily available | Antihypertensive, ADHD Treatment[7] |
| Debrisoquine | C₁₀H₁₃N₃ | 175.23 | Not readily available | Antihypertensive[9] |
| Metformin | C₄H₁₁N₅ | 129.16 | 12.4[13] | Antidiabetic[12] |
| Arginine | C₆H₁₄N₄O₂ | 174.20 | 12.48 (guanidyl group)[18] | Amino Acid, Nutritional Supplement[15] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of these compounds. Below are representative experimental protocols.
The synthesis of this compound can be achieved through a two-step process.[1]
Step 1: Synthesis of 2-(2,6-Dichlorophenoxy)ethylhydrazine
-
Reactants : β-(2,6-dichlorophenoxy)ethyl bromide and hydrazine.
-
Procedure :
-
Dissolve β-(2,6-dichlorophenoxy)ethyl bromide in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
After cooling, remove the excess hydrazine and solvent under reduced pressure.
-
The resulting residue, 2-(2,6-dichlorophenoxy)ethylhydrazine, is purified by distillation or crystallization.
-
Step 2: Formation of this compound
-
Reactants : 2-(2,6-Dichlorophenoxy)ethylhydrazine and S-methylisothiourea sulfate.
-
Procedure :
-
Dissolve the purified 2-(2,6-dichlorophenoxy)ethylhydrazine in water or an alcohol/water mixture.
-
Add an equimolar amount of S-methylisothiourea sulfate to the solution.
-
Adjust the pH to be slightly basic (pH 8-9) using a suitable base (e.g., sodium hydroxide solution).
-
Heat the reaction mixture for a period to facilitate the reaction.
-
Upon cooling, the product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure compound.
-
Caption: Synthetic workflow for this compound.
This protocol describes a method for the quantitative analysis of guanidinium drugs based on ion-pair formation.
-
Principle : The cationic guanidinium group forms a colored ion-pair complex with an anionic dye, such as bromocresol purple, in a buffered aqueous solution. This complex can be extracted into an organic solvent and quantified using a spectrophotometer.
-
Reagents and Equipment :
-
Standard solutions of the guanidinium compound (e.g., this compound sulfate).
-
Bromocresol purple solution.
-
Phosphate buffer (pH 3.8).
-
Chloroform (analytical grade).
-
Separatory funnels.
-
UV-Vis Spectrophotometer.
-
-
Procedure :
-
Prepare a series of standard solutions of the guanidinium drug of known concentrations.
-
In a separatory funnel, mix an aliquot of the standard solution with the phosphate buffer and the bromocresol purple solution.
-
Add a measured volume of chloroform and shake vigorously for 2-3 minutes to extract the ion-pair complex.
-
Allow the layers to separate and collect the chloroform (lower) layer.
-
Measure the absorbance of the chloroform extract at the wavelength of maximum absorption (around 415 nm for bromocresol purple).
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Assay unknown samples by following the same procedure and determine their concentration from the calibration curve.
-
Signaling Pathways and Mechanism of Action
This compound and related adrenergic neuron blockers exert their effects by disrupting the normal functioning of sympathetic neurons. The primary mechanism involves the inhibition of norepinephrine release from nerve terminals.
These drugs are taken up into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, they are concentrated in the synaptic vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a reduction in the amount of neurotransmitter released upon nerve stimulation. This compound also directly inhibits dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine, further reducing neurotransmitter availability.[2]
Caption: Mechanism of adrenergic neuron blockade by this compound.
Conclusion
This compound is a prototypical example of a medicinally important guanidinium compound. Its chemical structure, characterized by the highly basic guanidinium group, is central to its ability to interact with biological targets and exert its therapeutic effect as an antihypertensive agent. The comparative analysis with other guanidinium-containing molecules, from the closely related adrenergic neuron blockers like Guanethidine to the structurally distinct antidiabetic drug Metformin and the fundamental amino acid Arginine, highlights the remarkable versatility of the guanidinium moiety in drug design. Understanding these chemical relationships, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the future development of novel therapeutics targeting a wide range of diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guanfacine | C9H9Cl2N3O | CID 3519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guanfacine Hydrochloride | C9H10Cl3N3O | CID 71401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Debrisoquine - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. Metformin - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Amino Acids - Arginine R (Arg) [biology.arizona.edu]
- 15. Arginine - Wikipedia [en.wikipedia.org]
- 16. scienceinfo.com [scienceinfo.com]
- 17. uk.typology.com [uk.typology.com]
- 18. L(+)-Arginine | 74-79-3 [chemicalbook.com]
In Vitro Exploration of Guanoclor's Cellular Mechanisms: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanoclor is an antihypertensive agent recognized for its sympatholytic properties. Its primary mechanism of action involves the blockade of adrenergic neurons and the inhibition of dopamine beta-hydroxylase, an enzyme critical for the synthesis of norepinephrine.[1] Despite its clinical use, a comprehensive understanding of its direct cellular and molecular effects in vitro remains to be fully elucidated. This technical guide provides a framework for investigating the in vitro cellular effects of this compound, offering detailed hypothetical experimental protocols, potential signaling pathways for investigation, and a structured approach to data presentation. This document is intended to serve as a foundational resource for researchers aiming to explore the nuanced cellular pharmacology of this compound and similar adrenergic neuron-blocking agents.
Proposed In Vitro Studies on this compound
To systematically investigate the cellular effects of this compound, a series of in vitro assays are proposed. These studies are designed to assess its impact on cell viability, its primary mechanism of action on neurotransmitter dynamics, and the underlying signaling pathways. The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC12, are recommended as suitable models due to their well-characterized adrenergic and dopaminergic properties.[2][3][4][5][6][7]
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summarization of potential quantitative data that could be generated from the proposed in vitro studies. These tables are structured for clarity and comparative analysis.
Table 1: Cytotoxicity of this compound on Neuronal Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| SH-SY5Y | 24 | 0 (Control) | 100 ± 4.2 | >100 |
| 10 | 98 ± 5.1 | |||
| 50 | 95 ± 4.8 | |||
| 100 | 89 ± 6.3 | |||
| PC12 | 24 | 0 (Control) | 100 ± 3.9 | >100 |
| 10 | 97 ± 4.5 | |||
| 50 | 93 ± 5.5 | |||
| 100 | 85 ± 7.1 |
Table 2: Effect of this compound on Norepinephrine Release
| Cell Line | Stimulus | This compound Pre-treatment (µM) | Norepinephrine Release (pg/mg protein) (Mean ± SD) | % Inhibition |
| Differentiated SH-SY5Y | KCI (50 mM) | 0 (Control) | 150 ± 12.5 | 0 |
| 1 | 110 ± 9.8 | 26.7 | ||
| 10 | 65 ± 7.2 | 56.7 | ||
| 50 | 30 ± 4.1 | 80.0 | ||
| Differentiated PC12 | KCI (50 mM) | 0 (Control) | 220 ± 18.3 | 0 |
| 1 | 160 ± 15.1 | 27.3 | ||
| 10 | 90 ± 11.4 | 59.1 | ||
| 50 | 45 ± 6.9 | 79.5 |
Table 3: Effect of this compound on Dopamine Beta-Hydroxylase Activity
| Source | This compound Concentration (µM) | Enzyme Activity (U/mg protein) (Mean ± SD) | % Inhibition |
| SH-SY5Y Cell Lysate | 0 (Control) | 0.85 ± 0.07 | 0 |
| 1 | 0.62 ± 0.05 | 27.1 | |
| 10 | 0.31 ± 0.03 | 63.5 | |
| 50 | 0.15 ± 0.02 | 82.4 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments proposed in this guide.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation, plate cells at a low density and treat with 10 µM retinoic acid for 5-7 days.[5]
-
PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, treat with 50-100 ng/mL nerve growth factor (NGF) for 7-10 days.[7]
Cytotoxicity Assay (MTT Assay)
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Norepinephrine Release Assay
-
Plate differentiated SH-SY5Y or PC12 cells in 24-well plates.
-
Wash the cells twice with a Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate norepinephrine release by adding a high concentration of potassium chloride (e.g., 50 mM KCl) for 15 minutes.
-
Collect the supernatant and centrifuge to remove any cellular debris.
-
Quantify the norepinephrine concentration in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.[8]
-
Lyse the cells to determine the total protein content for normalization.
Dopamine Beta-Hydroxylase (DBH) Activity Assay
-
Prepare cell lysates from SH-SY5Y cells treated with or without this compound.
-
Use a commercially available DBH activity assay kit. These assays are typically colorimetric or fluorometric.
-
The assay principle often involves the enzymatic conversion of a substrate (e.g., tyramine) to a product that can be detected.
-
Incubate the cell lysate with the substrate and other reaction components as per the manufacturer's instructions in the presence of varying concentrations of this compound.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the enzyme activity and the percentage of inhibition by this compound.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Proposed signaling pathway for this compound's action in an adrenergic neuron.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of alpha 2-adrenergic receptor sites in human retinoblastoma (Y-79) and neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOP2B Is Required to Maintain the Adrenergic Neural Phenotype and for ATRA-Induced Differentiation of SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The PC12 cell as model for neurosecretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Guanoclor Synthesis: A Detailed Protocol for Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Guanoclor, an antihypertensive agent. The protocol is based on established synthetic routes, offering detailed methodologies for the preparation of this aminoguanidine derivative. This guide includes a summary of necessary reagents and their properties, a step-by-step experimental procedure, and diagrams illustrating the synthetic workflow and the compound's putative signaling pathway. All quantitative data is presented in a clear, tabular format for ease of reference. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Introduction
This compound, with the IUPAC name 2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine, is a sympatholytic and antihypertensive drug. Its synthesis involves a two-step process commencing from β-(2,6-dichlorophenoxy)ethyl bromide. This document outlines the detailed experimental procedure for its preparation, ensuring a reproducible and efficient synthesis for research and development purposes.
Chemical Data and Reagents
A summary of the key chemical compounds involved in the synthesis of this compound is provided below.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| β-(2,6-dichlorophenoxy)ethyl bromide | 1-(2-bromoethoxy)-2,6-dichlorobenzene | C₈H₇BrCl₂O | 273.95 | Starting Material |
| Hydrazine hydrate | Hydrazine monohydrate | H₆N₂O | 50.06 | Reagent |
| 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine | 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine | C₈H₁₀Cl₂N₂O | 221.09 | Intermediate |
| S-Methylisothiourea sulfate | 2-methyl-2-thiopseudourea;sulfuric acid | C₂H₈N₂S₂SO₄ | 216.30 | Reagent |
| This compound | 2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine | C₉H₁₂Cl₂N₄O | 263.12 | Final Product |
Experimental Protocol
The synthesis of this compound is performed in two main stages:
Step 1: Synthesis of 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine
This step involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine hydrate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-(2,6-dichlorophenoxy)ethyl bromide in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution. A molar ratio of 1:10 (bromide to hydrazine hydrate) is recommended to favor the formation of the monosubstituted product.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess hydrazine hydrate and ethanol under reduced pressure.
-
The resulting residue, which contains the desired 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine, can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
This final step involves the reaction of the hydrazine intermediate with S-methylisothiourea sulfate to form the guanidine group.
Procedure:
-
Dissolve the purified 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine in an appropriate solvent, such as water or a lower alcohol (e.g., ethanol).
-
Add an aqueous solution of S-methylisothiourea sulfate to the reaction mixture. A slight molar excess of the S-methylisothiourea sulfate is typically used.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The crude this compound may precipitate from the solution upon cooling or after partial removal of the solvent.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizing the Process
This compound Synthesis Workflow
Caption: A diagram illustrating the two-step synthesis of this compound.
Proposed Signaling Pathway of this compound
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Guanoclor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Guanoclor using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a sympatholytic drug that acts as an adrenergic neuron blocker and an inhibitor of the enzyme dopamine beta-hydroxylase.[1][2] The method outlined herein is designed to be a robust and reliable procedure for the determination of this compound in research and quality control settings. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction
This compound is an antihypertensive agent that exerts its therapeutic effect by interfering with the sympathetic nervous system.[1] Its primary mechanisms of action are the blockage of adrenergic neurons, preventing the release of norepinephrine, and the inhibition of dopamine beta-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine.[2] Accurate and precise analytical methods are crucial for the pharmacokinetic studies, formulation development, and quality control of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details a reverse-phase HPLC method suitable for the analysis of this compound.
Signaling Pathways of this compound
This compound's pharmacological effects are primarily mediated through two distinct pathways:
-
Adrenergic Neuron Blockade: this compound is taken up into the presynaptic adrenergic neuron by the norepinephrine transporter (NET). Inside the neuron, it is concentrated in the synaptic vesicles, where it displaces and depletes stores of norepinephrine. This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in a decrease in sympathetic tone.
-
Dopamine Beta-Hydroxylase Inhibition: this compound inhibits the enzyme dopamine beta-hydroxylase, which is located in the synaptic vesicles of adrenergic neurons.[2] This enzyme is critical for the synthesis of norepinephrine from dopamine. By inhibiting this enzyme, this compound further reduces the availability of norepinephrine for release.[2]
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Newcrom R1 column (or equivalent C18 column, e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[3]
-
Methanol (HPLC grade)
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for this compound) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a biological matrix such as plasma. The specific steps may require optimization based on the sample matrix.
-
Protein Precipitation: To 1 mL of plasma sample, add 2 mL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over a specified concentration range. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the analyte. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | |
| Theoretical Plates (N) | N ≥ 2000 | |
| Capacity Factor (k') | 2 < k' < 10 | |
| Resolution (Rs) | Rs ≥ 2.0 (between this compound and any adjacent peak) | |
| %RSD of Peak Area | ≤ 2.0% (for replicate injections) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Correlation Coefficient (r²) |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Mean Measured Concentration | % Recovery |
| Low QC | |||
| Mid QC | |||
| High QC |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| Low QC | ||
| Mid QC | ||
| High QC |
Conclusion
The described RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. The protocol is suitable for routine analysis in a quality control environment and can be adapted for various research applications. Proper method validation is essential to ensure the generation of high-quality, reproducible data. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying signaling pathways of this compound, aiding in the comprehensive understanding of its analysis and mechanism of action.
References
Application Notes and Protocols for In Vivo Antihypertensive Testing of Guanoclor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the antihypertensive effects of Guanoclor, a sympatholytic agent. Detailed protocols for hypertension induction, blood pressure measurement, and data analysis are included to ensure robust and reproducible results.
Introduction to this compound and its Antihypertensive Potential
This compound is a sympatholytic drug that functions as an adrenergic neuron blocker.[1][2] Its mechanism of action involves interfering with the release of norepinephrine from postganglionic sympathetic nerve terminals, leading to a reduction in sympathetic tone, decreased peripheral vascular resistance, and consequently, a lowering of blood pressure.[3][4] Understanding the in vivo efficacy and pharmacodynamics of this compound is crucial for its development as a potential antihypertensive therapeutic.
In Vivo Experimental Design
A well-structured in vivo experimental design is paramount for the accurate assessment of this compound's antihypertensive properties. This involves the selection of an appropriate animal model of hypertension, precise measurement of blood pressure, and a clear protocol for drug administration and data collection.
Recommended Animal Models of Hypertension
The choice of animal model is critical and should align with the specific research questions. Two widely used and well-characterized rat models of hypertension are recommended:
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is the most widely studied model for this condition.[5] SHRs develop hypertension from 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adult rats.[5] This model is advantageous for studying the long-term effects of antihypertensive agents.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of mineralocorticoid-induced hypertension, characterized by salt and water retention.[6][7] It is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and providing 1% NaCl in the drinking water.[6][8][9] This model is useful for investigating compounds that may interfere with the renin-angiotensin-aldosterone system or have diuretic properties.
Blood Pressure Measurement Techniques
Accurate and reliable blood pressure measurement is the cornerstone of antihypertensive drug testing. Two primary methods are recommended:
-
Tail-Cuff Plethysmography (Non-invasive): This technique involves placing a cuff and a sensor on the rat's tail to measure systolic blood pressure.[10][11][12] It is a widely used, non-invasive method suitable for repeated measurements over a long period.[13][14] However, it can be susceptible to stress-induced fluctuations in blood pressure.[14]
-
Radiotelemetry (Invasive): This is considered the gold standard for continuous and direct blood pressure measurement in conscious, freely moving animals.[15][16][17][18][19] A telemetry transmitter is surgically implanted to measure and transmit blood pressure and heart rate data.[15][16] While more invasive and costly, it provides highly accurate and continuous data, reducing the number of animals required for a study.[19]
Experimental Protocols
Protocol for Induction of DOCA-Salt Hypertension
Materials:
-
Male Wistar rats (8-9 weeks old)
-
Deoxycorticosterone acetate (DOCA) pellets (25 mg)
-
1% Sodium Chloride (NaCl) solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
Procedure:
-
Anesthetize the rats using an appropriate anesthetic.
-
Perform a left unilateral nephrectomy. A lateral abdominal incision is made to access the kidney. The renal artery, vein, and ureter are ligated, and the kidney is removed.[6]
-
Suture the incision site.
-
Subcutaneously implant a 25 mg DOCA pellet on the dorsal side.[6]
-
Allow the rats to recover for at least one week before starting the experiment.
-
Monitor blood pressure regularly to confirm the development of hypertension (typically develops over 2-4 weeks).[7][9]
Protocol for Blood Pressure Measurement using Tail-Cuff Plethysmography
Materials:
-
Tail-cuff plethysmography system
-
Restrainers for rats
-
Warming chamber or pad
Procedure:
-
Acclimatize the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress.[10]
-
Place the rat in a warming chamber or on a warming pad for 10-15 minutes to increase blood flow to the tail.
-
Gently place the rat in the restrainer.
-
Position the tail cuff and the pulse sensor on the proximal part of the tail.
-
Inflate and deflate the cuff according to the manufacturer's instructions. Each recording session should consist of multiple cycles (e.g., 15-25), with the initial cycles discarded as acclimation readings.[10]
-
Record the systolic blood pressure for each valid measurement.
-
Average the valid readings to obtain the final systolic blood pressure for that time point.
Protocol for this compound Administration and Monitoring
Materials:
-
This compound solution (prepared in a suitable vehicle, e.g., sterile saline)
-
Oral gavage needles or appropriate injection supplies
-
Hypertensive rats (SHR or DOCA-salt)
-
Normotensive control rats (e.g., Wistar-Kyoto for SHR model)
Experimental Groups:
-
Group 1: Vehicle control (normotensive rats)
-
Group 2: Vehicle control (hypertensive rats)
-
Group 3: this compound (low dose) in hypertensive rats
-
Group 4: this compound (medium dose) in hypertensive rats
-
Group 5: this compound (high dose) in hypertensive rats
Procedure:
-
Record baseline blood pressure for all animals for at least three consecutive days before starting the treatment.
-
Administer this compound or vehicle to the respective groups (e.g., once daily by oral gavage) for the duration of the study (e.g., 4 weeks).
-
Measure blood pressure at regular intervals (e.g., 1, 3, 6, and 24 hours post-dosing on the first day, and then weekly).
-
At the end of the study, animals can be euthanized for collection of blood and tissues for pharmacokinetic and pharmacodynamic analysis.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle (WKY) | 120 ± 5 | 122 ± 6 | 121 ± 5 | 123 ± 7 | 122 ± 6 |
| Vehicle (SHR) | 185 ± 8 | 188 ± 7 | 190 ± 9 | 192 ± 8 | 195 ± 10 |
| This compound (Low Dose) | 186 ± 9 | 170 ± 8 | 165 ± 7 | 160 ± 9 | 158 ± 8 |
| This compound (Medium Dose) | 184 ± 7 | 155 ± 6 | 148 ± 8 | 142 ± 7 | 140 ± 9 |
| This compound (High Dose) | 187 ± 8 | 140 ± 7 | 132 ± 9 | 128 ± 6 | 125 ± 7 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle (SHR) group. WKY = Wistar-Kyoto (normotensive control).
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Low Dose | 150 ± 25 | 1.5 ± 0.5 | 600 ± 75 | 4.2 ± 0.8 |
| Medium Dose | 450 ± 60 | 1.8 ± 0.6 | 1800 ± 210 | 4.5 ± 0.9 |
| High Dose | 1200 ± 150 | 2.0 ± 0.7 | 4800 ± 550 | 4.8 ± 1.0 |
*Data are presented as Mean ± SEM. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the curve; t1/2 = Half-life.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an adrenergic neuron blocker.
Experimental Workflow
Caption: In vivo experimental workflow for this compound testing.
References
- 1. Adrenergic neuron blockers - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sympatholytic - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 10. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kentscientific.com [kentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datasci.com [datasci.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 19. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Guanoclor's Inhibition of the Na+/H+ Exchanger
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Na+/H+ exchanger (NHE) is a family of integral membrane proteins crucial for regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1] Dysregulation of NHE activity is implicated in various pathologies, including cardiovascular diseases, neurological disorders, and cancer, making it a significant therapeutic target.[1][2] Guanoclor is a potent inhibitor of the Na+/H+ exchanger. This document provides detailed protocols for characterizing the inhibitory effects of this compound on NHE activity, focusing on methods to measure changes in intracellular pH.
Data Presentation
Table 1: Inhibitory Activity of this compound on Na+/H+ Exchanger Isoforms
| Compound | NHE Isoform | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Not Specified | Various | Not Specified | 0.5 - 6.0 (Affinity Range) | [3] |
| Amiloride | NHE1 | Taste Receptor Cells | pHi Recovery | 29 | [4] |
| EIPA | NHE1 | Taste Receptor Cells | pHi Recovery | 0.84 | [4] |
| HOE642 | NHE1 | Taste Receptor Cells | pHi Recovery | 0.23 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cellular assays.
Materials:
-
This compound sulfate (or other salt form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of the this compound salt being used, calculate the mass required to prepare a 10 mM stock solution. A molarity calculator can be utilized for this purpose.[5]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.[6][7]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Measurement of Na+/H+ Exchanger Activity via Intracellular pH Recovery
Objective: To measure the rate of intracellular pH (pHi) recovery following an acid load, and to assess the inhibitory effect of this compound on this process. This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.[8][9][10]
Principle: The acetoxymethyl ester form of BCECF (BCECF-AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent BCECF molecule in the cytoplasm. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.[3][8] An intracellular acid load is induced using the ammonium prepulse method.[11][12] The subsequent recovery of pHi in a sodium-containing buffer is mediated by the Na+/H+ exchanger. The rate of this recovery is an indicator of NHE activity.
Cell Culture and Plating:
-
Culture a suitable cell line known to express the NHE isoform of interest (e.g., CHO, PS120 fibroblasts, or specific tissue-derived cells) in appropriate growth medium.[3]
-
Plate the cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence measurements. Allow the cells to adhere and reach 70-80% confluency.[9]
BCECF-AM Loading:
-
Prepare a 3-5 µM BCECF-AM loading solution in a bicarbonate-free buffer (e.g., HEPES-buffered saline).
-
Wash the cells twice with the buffer.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.[8][9]
-
Wash the cells three times with the buffer to remove extracellular dye.[8]
Ammonium Prepulse and pHi Measurement:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging (Excitation wavelengths: ~490 nm and ~440 nm; Emission wavelength: ~535 nm).[8]
-
Equilibrate the cells in a sodium-containing buffer (Buffer A: e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 20 mM HEPES, pH 7.4).
-
Induce an acid load by perfusing the cells with a buffer containing ammonium chloride (Buffer B: e.g., 20 mM NH4Cl in Buffer A) for 3-5 minutes.
-
Remove the ammonium-containing buffer and perfuse with a sodium-free buffer (Buffer C: e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 20 mM HEPES, pH 7.4) to induce intracellular acidification.
-
To measure NHE-dependent pHi recovery, switch to Buffer A. Record the fluorescence ratio over time until the pHi stabilizes.
-
To test the effect of this compound, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) in Buffer A for 10-15 minutes before the ammonium prepulse. Maintain the same concentration of this compound in the buffers throughout the experiment (except for the ammonium-containing buffer).
-
The rate of pHi recovery (dpHi/dt) is calculated from the initial linear portion of the recovery curve.[12]
pH Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values.
-
Incubate the BCECF-loaded cells in a high-potassium buffer containing the ionophore nigericin (10 µM). This equilibrates the intracellular and extracellular pH.
-
Record the fluorescence ratio at a range of known extracellular pH values (e.g., 6.5, 7.0, 7.5, 8.0) to generate a calibration curve.[8]
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for studying this compound's inhibition of the Na+/H+ exchanger.
Caption: this compound-mediated inhibition of NHE1 can lead to intracellular acidification and downstream effects.
References
- 1. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Na+-H+ exchange activity in taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
- 6. csstc.org [csstc.org]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the presence of a Na+-H+ exchanger in the endolymphatic sac epithelium of guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of apical Na(+)/H(+) exchanger activity inhibition in proximal tubules induced by acute hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Spectrophotometric Determination of Guanoclor Sulfate in Pharmaceutical Formulations
Introduction
Guanoclor sulfate is an antihypertensive drug.[1][2] The accurate determination of its concentration in pharmaceutical formulations is crucial for ensuring dosage uniformity and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid method for quantitative analysis in quality control laboratories.[3] This application note describes a novel indirect spectrophotometric method for the determination of this compound sulfate in tablets. The proposed method is based on the oxidation of the this compound molecule by excess ferric chloride (FeCl₃) and the subsequent complexation of the resulting ferrous ions (Fe²⁺) with 1,10-phenanthroline to form a stable, colored complex that can be measured spectrophotometrically. A similar principle has been successfully applied to the analysis of other sulfate-containing drugs.[4]
Principle of the Method
The method involves the oxidation of this compound sulfate by a known excess of ferric chloride in an acidic medium. The amount of ferric ions reduced to ferrous ions is proportional to the concentration of this compound sulfate. The ferrous ions then react with 1,10-phenanthroline to form a stable orange-red ferroin complex, which exhibits maximum absorbance at a specific wavelength. The concentration of this compound sulfate is then determined by measuring the absorbance of this complex.
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Reagents:
-
This compound sulfate reference standard
-
Ferric chloride (FeCl₃) solution (0.1% w/v in 0.1 M HCl)
-
1,10-Phenanthroline solution (0.2% w/v in ethanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
-
2. Preparation of Standard Solutions
-
This compound Sulfate Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound sulfate reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 2 to 20 µg/mL by appropriate dilution of the stock solution with deionized water.
3. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets of the this compound sulfate formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound sulfate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with deionized water, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
The resulting solution has a nominal concentration of 100 µg/mL of this compound sulfate. Further dilute this solution as needed for the assay.
4. Assay Procedure
-
Pipette 1.0 mL of each working standard solution and the sample solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 0.1 M HCl followed by 1.0 mL of the 0.1% ferric chloride solution.
-
Mix the solutions and allow them to stand for 15 minutes at room temperature for the oxidation reaction to complete.
-
Add 1.0 mL of orthophosphoric acid to each flask to mask the excess ferric ions.
-
Add 2.0 mL of the 0.2% 1,10-phenanthroline solution to each flask.
-
Dilute the solutions to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10 minutes for complete color development.
-
Measure the absorbance of the resulting orange-red complex at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte.
5. Calibration Curve
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Determine the concentration of this compound sulfate in the sample solution from the regression equation of the calibration curve.
Data Presentation
Table 1: Optical Characteristics and Validation Parameters
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 510 nm |
| Beer's Law Linearity Range | 2 - 20 µg/mL |
| Molar Absorptivity | 1.25 x 10⁴ L mol⁻¹ cm⁻¹ |
| Regression Equation (y = mx + c) | y = 0.058x + 0.012 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Table 2: Analysis of a Commercial Formulation
| Parameter | Value |
| Labeled Amount of this compound Sulfate | 10 mg/tablet |
| Amount Found (mean ± SD, n=3) | 9.92 ± 0.08 mg/tablet |
| Recovery (%) | 99.2% |
| Relative Standard Deviation (RSD, %) | 0.81% |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound sulfate.
Caption: Chemical principle of the colorimetric reaction for this compound sulfate determination.
References
Application Notes and Protocols for Efficacy Testing of Guanoclor in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoclor is an antihypertensive agent with a unique dual mechanism of action. It functions as an adrenergic neuron-blocking agent, preventing the release of norepinephrine from postganglionic sympathetic nerve terminals. Additionally, it inhibits the enzyme dopamine β-hydroxylase, which is crucial for the synthesis of norepinephrine. This combined action leads to a reduction in sympathetic tone and a subsequent decrease in blood pressure.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of hypertension. The included methodologies are designed to deliver robust and reproducible data for assessing the antihypertensive potential of this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the disruption of norepinephrine signaling at the sympathetic nerve terminal. The following diagram illustrates the key steps in norepinephrine synthesis and release, and the points of intervention for this compound.
Caption: this compound's dual mechanism of action.
Recommended Animal Models of Hypertension
The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound. Based on its mechanism of action targeting the sympathetic nervous system, the following models are recommended:
-
Spontaneously Hypertensive Rat (SHR): This genetic model closely mimics human essential hypertension, characterized by an overactive sympathetic nervous system. It is an excellent primary model for assessing the efficacy of sympatholytic agents like this compound.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by volume expansion and increased sympathetic activity, making it suitable for evaluating drugs that interfere with sympathetic outflow.
-
Renal Hypertensive Rat (Two-Kidney, One-Clip; 2K1C): This model mimics renovascular hypertension, where activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system contribute to elevated blood pressure.
Experimental Workflow for Efficacy Testing
The following diagram outlines a general experimental workflow for evaluating the antihypertensive efficacy of this compound in a selected rat model of hypertension.
Application Notes and Protocols for Measuring Dopamine β-Hydroxylase Inhibition by Guanoclor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoclor is a sympatholytic agent historically used as an antihypertensive medication. Its mechanism of action involves the inhibition of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This inhibition leads to a reduction in norepinephrine levels, resulting in decreased sympathetic tone and a lowering of blood pressure. This document provides an overview of the techniques available for measuring DBH inhibition, with a specific focus on the conceptual application to this compound, alongside relevant biochemical pathways and experimental workflows.
Signaling Pathway: Catecholamine Biosynthesis
Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, which is responsible for the production of key neurotransmitters. The inhibition of DBH by this compound disrupts this pathway, leading to a decrease in norepinephrine synthesis.
Caption: Catecholamine biosynthesis pathway and the inhibitory action of this compound on DBH.
General Principles of Measuring Dopamine β-Hydroxylase Activity
The activity of DBH can be determined by measuring the rate of formation of the product (e.g., norepinephrine or octopamine) from its substrate (dopamine or tyramine, respectively). Inhibition of DBH by a compound like this compound would result in a decreased rate of product formation. Several assay techniques can be employed, including spectrophotometric, fluorometric, and chromatographic methods.
Experimental Protocols
Below are detailed protocols for common methods used to measure DBH activity, which can be adapted to screen for and characterize the inhibitory activity of this compound.
Protocol 1: Spectrophotometric Assay
This method is based on the enzymatic conversion of tyramine to octopamine, followed by the oxidation of octopamine to p-hydroxybenzaldehyde, which can be measured spectrophotometrically.
Materials:
-
Purified Dopamine β-Hydroxylase
-
Tyramine (Substrate)
-
Ascorbic Acid (Cofactor)
-
Catalase
-
Fumarate (Activator)
-
N-Ethylmaleimide (NEM) (to inhibit endogenous inhibitors)
-
Sodium Periodate
-
Sodium Metabisulfite
-
Phosphate Buffer (pH 6.0)
-
This compound (or other test inhibitor)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, ascorbic acid, catalase, fumarate, and NEM.
-
Enzyme and Inhibitor Addition: Add the purified DBH enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the substrate.
-
Initiation of Reaction: Start the reaction by adding the substrate, tyramine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding sodium periodate. This step also oxidizes the product, octopamine, to p-hydroxybenzaldehyde.
-
Color Development: Add sodium metabisulfite to stop the periodate reaction.
-
Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm) using a spectrophotometer.
-
Data Analysis: Compare the absorbance values of the samples with and without the inhibitor to determine the percentage of inhibition. An IC50 value can be calculated by testing a range of inhibitor concentrations.
Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Assay
This method offers high sensitivity and specificity by directly measuring the enzymatic product.
Materials:
-
Purified Dopamine β-Hydroxylase
-
Dopamine (Substrate)
-
Ascorbic Acid (Cofactor)
-
Catalase
-
Fumarate (Activator)
-
Perchloric Acid
-
HPLC system with an electrochemical or fluorescence detector
-
This compound (or other test inhibitor)
Procedure:
-
Reaction Setup: Prepare a reaction mixture similar to the spectrophotometric assay, containing buffer, ascorbic acid, catalase, and fumarate.
-
Enzyme and Inhibitor: Add purified DBH and pre-incubate with this compound if testing for inhibition.
-
Reaction Initiation: Start the reaction by adding dopamine.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid. This will precipitate the protein.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into an HPLC system. The separation of dopamine and norepinephrine is typically achieved using a reverse-phase column. The concentration of the product, norepinephrine, is quantified using an electrochemical or fluorescence detector.
-
Data Analysis: Calculate the amount of norepinephrine produced in the presence and absence of this compound to determine the extent of inhibition.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential DBH inhibitors like this compound.
Caption: A generalized workflow for the screening and characterization of DBH inhibitors.
Data Presentation
While specific quantitative data for this compound's inhibition of DBH is not available in the reviewed literature, a typical data summary table for a DBH inhibitor would be structured as follows:
| Inhibitor | Assay Type | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound | e.g., Spectrophotometric | To be determined | To be determined | To be determined |
| Inhibitor X | HPLC | 15.2 | 7.8 | Competitive |
| Inhibitor Y | Fluorometric | 5.6 | 2.1 | Non-competitive |
This table allows for a clear and concise comparison of the potency and mechanism of different inhibitors.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for investigating the inhibition of dopamine β-hydroxylase by this compound. By employing these established methodologies, researchers can elucidate the specific inhibitory characteristics of this compound, contributing to a deeper understanding of its pharmacological effects and potentially guiding the development of novel therapeutics targeting the catecholamine pathway. Further research is warranted to determine the precise quantitative measures of this compound's interaction with DBH.
Application of Guanoclor in Cardiovascular Pharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoclor, also known as guanochlor, is a sympatholytic and antihypertensive agent.[1][][3][4] Historically, it has been investigated for its ability to lower blood pressure. Its mechanism of action primarily involves the interference with the sympathetic nervous system, making it a subject of interest in cardiovascular pharmacology research, particularly in studies focused on hypertension and adrenergic neurotransmission. These application notes provide an overview of this compound's mechanisms, quantitative data on its activity, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its cardiovascular effects through a multi-faceted mechanism:
-
Adrenergic Neurone Blockade: It acts as an adrenergic neurone-blocking agent, which prevents the release of norepinephrine from sympathetic nerve endings.[3]
-
Inhibition of Norepinephrine Synthesis: this compound interferes with the synthesis of norepinephrine by inhibiting the enzyme dopamine β-hydroxylase, which catalyzes the conversion of dopamine to norepinephrine.[3]
-
Na+/H+ Exchanger Inhibition: It also blocks the activity of the Na+/H+ exchange system in various cell types.[]
-
Binding to Non-Adrenergic Sites: this compound has been shown to bind with high affinity to non-adrenergic sites in pig kidney membranes.[1][5]
These actions collectively lead to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.
Quantitative Data
The following table summarizes the available quantitative data on the pharmacological activity of this compound.
| Parameter | Value | System/Assay | Reference |
| IC₅₀ | 10 nM | Binding to non-adrenergic sites in pig kidney membranes | [5] |
| IC₅₀ | 1 µM | Inhibition of the Na⁺/H⁺ exchanger in pig kidney membranes | [5] |
| IC₅₀ | 90 µM | Inhibition of cell-free bovine dopamine β-hydroxylase | [5] |
| Effect on Norepinephrine Levels | Decrease | Dog heart, spleen, hypothalamus, and adrenal gland (10 mg/kg per day for six weeks) | [5] |
| Effect on Catecholamine Levels | Decrease | Rat adrenal gland (20 mg/kg per day for six weeks) | [5] |
| Antihypertensive Effect | Decrease | Experimentally induced hypertension in non-anesthetized dogs (20 mg/kg) | [5] |
Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound in reducing sympathetic tone.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cardiovascular effects of this compound.
Protocol 1: In Vivo Antihypertensive Effect in a Hypertensive Rat Model
Objective: To evaluate the dose-dependent antihypertensive effect of this compound in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
This compound sulfate salt.
-
Vehicle (e.g., sterile saline).
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method).
-
Animal handling and restraining devices.
Procedure:
-
Animal Acclimatization: Acclimatize SHR to the laboratory conditions for at least one week before the experiment. Train the rats for the tail-cuff blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for three consecutive days.
-
Grouping: Randomly divide the animals into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (e.g., 5 mg/kg, p.o.).
-
Group 3: this compound (e.g., 10 mg/kg, p.o.).
-
Group 4: this compound (e.g., 20 mg/kg, p.o.).
-
-
Drug Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer the assigned treatment to each rat via oral gavage.
-
Post-Dose Measurements: Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in SBP and HR from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects.
Protocol 2: In Vitro Dopamine β-Hydroxylase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on dopamine β-hydroxylase activity.
Materials:
-
Purified bovine dopamine β-hydroxylase.
-
This compound.
-
Substrate: Tyramine or Dopamine.
-
Cofactors: Ascorbic acid, Catalase.
-
Buffer: Sodium acetate buffer (pH 5.0).
-
Detection reagent (e.g., for measuring the product, octopamine or norepinephrine).
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of dopamine β-hydroxylase, substrate, cofactors, and various concentrations of this compound in the appropriate buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Buffer.
-
Ascorbic acid and Catalase.
-
This compound solution (or vehicle for control).
-
Dopamine β-hydroxylase enzyme.
-
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate Reaction: Add the substrate (Tyramine or Dopamine) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., 1N HCl).
-
Product Quantification: Quantify the amount of product formed using a suitable detection method (e.g., spectrophotometric or fluorometric analysis).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. Determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: Measurement of Norepinephrine Release from Isolated Tissues
Objective: To assess the effect of this compound on electrically stimulated norepinephrine release from isolated vas deferens or spleen slices.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution.
-
This compound.
-
Tritiated norepinephrine ([³H]-NE).
-
Scintillation counter and vials.
-
Tissue bath setup with platinum electrodes for electrical stimulation.
Procedure:
-
Tissue Preparation: Isolate the vas deferens or prepare spleen slices from euthanized rats and place them in oxygenated Krebs-Henseleit solution.
-
[³H]-NE Loading: Incubate the tissues with [³H]-NE to allow for uptake into the adrenergic nerve terminals.
-
Washout: Mount the tissues in a tissue bath and perfuse with fresh, warm, oxygenated Krebs-Henseleit solution to wash out excess [³H]-NE.
-
Basal Release: Collect perfusate fractions to measure the basal release of [³H]-NE.
-
Stimulation (S1): Apply electrical field stimulation (e.g., 5 Hz for 2 minutes) to induce norepinephrine release. Collect the perfusate during and after stimulation.
-
This compound Incubation: Perfuse the tissues with a solution containing this compound for a specific period (e.g., 30 minutes).
-
Stimulation (S2): Apply a second electrical stimulation identical to the first one. Collect the perfusate.
-
Radioactivity Measurement: Measure the radioactivity in all collected fractions using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional release of [³H]-NE for both stimulation periods (S1 and S2). The S2/S1 ratio in the presence of this compound, compared to the control (vehicle), indicates the effect on norepinephrine release.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for in vivo studies and the logical relationship of this compound's effects.
References
Guanoclor as a Pharmacological Tool to Study Adrenergic Neurotransmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanoclor is a sympatholytic agent historically used as an antihypertensive medication.[1][2][3] Its mechanism of action as an adrenergic neuron-blocking agent makes it a valuable pharmacological tool for the investigation of adrenergic neurotransmission. By interfering with the synthesis, storage, and release of norepinephrine, this compound allows researchers to probe the intricacies of sympathetic nervous system function. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in a research setting.
This compound's primary mechanisms of action include the inhibition of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine, and the depletion of norepinephrine stores within sympathetic nerve terminals.[1] Additionally, it has been shown to bind to non-adrenergic sites and inhibit the Na+/H+ exchanger.[2]
Pharmacological Profile of this compound
A summary of the known quantitative pharmacological data for this compound is presented below. This information is crucial for designing and interpreting experiments aimed at understanding its effects on adrenergic signaling.
| Target/Assay | Species/Tissue | Method | Value | Reference |
| Non-adrenergic site binding | Pig kidney membranes | Radioligand binding ([³H]idazoxan) | IC₅₀ = 10 nM | [2] |
| Na+/H+ exchanger inhibition | Pig kidney membranes | N/A | IC₅₀ = 1 µM | [2] |
| Dopamine β-hydroxylase inhibition | Cell-free bovine | N/A | IC₅₀ = 90 µM | [2] |
| Norepinephrine levels (heart) | Dog | In vivo administration (10 mg/kg/day for 6 weeks) | Decrease | [2] |
| Norepinephrine levels (spleen) | Dog | In vivo administration (10 mg/kg/day for 6 weeks) | Decrease | [2] |
| Norepinephrine levels (hypothalamus) | Dog | In vivo administration (10 mg/kg/day for 6 weeks) | Decrease | [2] |
| Adrenal catecholamine levels | Rat | In vivo administration (20 mg/kg/day for 6 weeks) | Decrease | [2] |
Key Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on adrenergic neurotransmission are provided below.
Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on DBH.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., tyramine) to its β-hydroxylated product (e.g., octopamine) by DBH. The product is then oxidized to an aldehyde, which can be quantified spectrophotometrically.
Materials:
-
Purified DBH or tissue homogenate containing DBH
-
This compound
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Pargyline (MAO inhibitor)
-
Sodium periodate (oxidizing agent)
-
Sodium metabisulfite
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing buffer (e.g., sodium acetate, pH 5.0), ascorbic acid, catalase, and pargyline.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Enzyme Addition: Add the DBH enzyme preparation to each tube.
-
Substrate Addition: Initiate the reaction by adding tyramine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Oxidation: Add sodium periodate to oxidize the octopamine formed.
-
Reduction: Stop the oxidation by adding sodium metabisulfite.
-
Measurement: Read the absorbance of the resulting aldehyde at the appropriate wavelength (e.g., 330 nm).
-
Data Analysis: Calculate the percent inhibition of DBH activity for each this compound concentration and determine the IC₅₀ value.
Workflow for DBH Activity Assay:
Caption: Workflow of the spectrophotometric dopamine β-hydroxylase (DBH) activity assay.
In Vitro Norepinephrine Release from Spleen Slices
This protocol details a method to measure electrically stimulated norepinephrine release from isolated spleen slices and assess the effect of this compound.
Principle: Spleen tissue, rich in sympathetic innervation, is sliced and maintained in an organ bath. Electrical field stimulation is used to depolarize the nerve terminals and evoke norepinephrine release, which is then quantified.
Materials:
-
Freshly isolated spleen
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Tissue slicer
-
Organ bath with stimulating electrodes
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Tissue Preparation: Immediately place the freshly excised spleen in ice-cold Krebs-Ringer buffer. Prepare thin slices (e.g., 300-400 µm) using a tissue slicer.
-
Incubation: Transfer the spleen slices to an organ bath containing oxygenated Krebs-Ringer buffer at 37°C. Allow the tissue to equilibrate.
-
Pre-incubation with this compound: Add this compound at the desired concentration to the organ bath and pre-incubate for a specified time.
-
Basal Release: Collect buffer samples before stimulation to measure basal norepinephrine release.
-
Stimulation: Apply electrical field stimulation (e.g., square-wave pulses, 2-5 Hz, 1-2 ms duration for 1-2 minutes).
-
Stimulated Release: Collect buffer samples during and immediately after stimulation.
-
Sample Analysis: Analyze the norepinephrine content in the collected buffer samples using HPLC-ED.
-
Data Analysis: Calculate the amount of norepinephrine released (total release minus basal release) and compare the release in the presence and absence of this compound.
Workflow for Spleen Slice Norepinephrine Release Assay:
Caption: Experimental workflow for measuring norepinephrine release from spleen slices.
In Vivo Microdialysis for Extracellular Norepinephrine
This protocol describes the use of in vivo microdialysis to measure extracellular norepinephrine levels in a specific brain region of an anesthetized or freely moving animal following this compound administration.
Principle: A microdialysis probe is implanted into the brain region of interest. A physiological solution is perfused through the probe, allowing extracellular molecules, including norepinephrine, to diffuse across the semipermeable membrane into the dialysate, which is then collected and analyzed.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC-ED system
Procedure:
-
Probe Implantation: Under anesthesia, implant the microdialysis probe into the target brain region using a stereotaxic apparatus.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular norepinephrine.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment norepinephrine levels as a percentage of the baseline levels and plot the time course of the effect of this compound.
Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis to measure brain norepinephrine levels.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism of action of this compound on adrenergic neurotransmission.
Caption: Mechanism of action of this compound on adrenergic neurotransmission.
Conclusion
This compound serves as a potent pharmacological tool for dissecting the mechanisms of adrenergic neurotransmission. Its ability to inhibit norepinephrine synthesis and deplete vesicular stores provides a means to study the consequences of reduced sympathetic outflow in various physiological and pathological models. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers utilizing this compound in their studies of the adrenergic nervous system. Careful consideration of the experimental design and appropriate controls are essential for obtaining robust and interpretable results.
References
- 1. Release of noradrenaline from the cat spleen by nerve stimulation and potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltammetry in the spleen assesses real-time immunomodulatory norepinephrine release elicited by autonomic neurostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of noradrenaline by splenic nerve stimulation and its dependence on calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Guanoclor Solubility challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Guanoclor in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The reported water solubility of this compound is approximately 0.392 mg/mL.[1] This low solubility can present challenges in various experimental settings.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂Cl₂N₄O | [2] |
| Molecular Weight | 263.12 g/mol | [2] |
| Water Solubility | 0.392 mg/mL | [1] |
| logP | 0.99 - 1.61 | [1] |
| pKa (Strongest Basic) | 11.22 | [1] |
| Polar Surface Area | 83.16 Ų | [1] |
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly basic compound with a pKa of 11.22.[1] Therefore, its solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), this compound will be protonated and exist as a more soluble salt form. As the pH increases and approaches the pKa, the proportion of the less soluble free base form will increase, leading to a decrease in solubility. For weakly basic drugs, higher solubility is generally observed at lower pH values.
Q4: What general strategies can be employed to enhance the aqueous solubility of this compound?
A4: Several techniques can be used to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[3]
-
pH Adjustment: Lowering the pH of the aqueous solution to fully ionize this compound.
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Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility.
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Surfactants: Employing surfactants to form micelles that can encapsulate the drug.
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Complexation: Using complexing agents like cyclodextrins to form inclusion complexes.
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Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[3][4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon preparation or during an experiment.
Possible Cause: The concentration of this compound exceeds its solubility limit in the current aqueous medium.
Solutions:
| Strategy | Recommended Starting Point | Considerations |
| pH Adjustment | Prepare a stock solution in a mildly acidic buffer (e.g., pH 4-6). Use buffers like acetate or phosphate. | The final pH must be compatible with your experimental system (e.g., cell culture, in vivo studies). Be aware that buffer salts can also affect solubility. |
| Co-solvents | Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400). Dilute the stock solution into your aqueous experimental medium. | The final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control. |
| Cyclodextrins | Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex. | The molar ratio of this compound to cyclodextrin will need to be optimized. Characterization of the complex is recommended. |
Issue 2: Inconsistent results in biological assays possibly due to poor solubility.
Possible Cause: Incomplete dissolution or precipitation of this compound during the assay, leading to variable effective concentrations.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Pre-dissolution | Ensure complete dissolution of this compound in the stock solution before further dilution. Gentle warming or sonication may aid dissolution. | A clear, particulate-free stock solution. |
| Formulation Stability | Assess the stability of your final this compound formulation over the time course of your experiment. | No visible precipitation or decrease in concentration over time. |
| Analytical Quantification | Use an analytical method like HPLC-UV to confirm the concentration of this compound in your final experimental solutions. | Verification of the actual concentration of this compound in solution. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound
Objective: To prepare a clear, aqueous solution of this compound by lowering the pH.
Materials:
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This compound powder
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Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask containing a stir bar and approximately 80% of the final volume of deionized water.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.
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Monitor the pH and the visual appearance of the solution. Continue adding HCl until the this compound has completely dissolved and the solution is clear.
-
Adjust the final pH to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final volume with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
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Store the solution as recommended for this compound (e.g., protected from light, at an appropriate temperature).
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound powder into a suitable vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the final desired concentration in the aqueous medium immediately before use. Ensure the final DMSO concentration is low and consistent across all treatments and controls.
Visualizations
This compound Solubilization Workflow
Caption: A workflow diagram illustrating the strategies to overcome poor this compound solubility.
Signaling Pathway of Na+/H+ Exchanger (NHE-1) Inhibition by this compound
Caption: this compound inhibits the Na+/H+ exchanger, leading to decreased intracellular pH.
References
Technical Support Center: Optimizing Guanoclor Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of Guanoclor in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihypertensive agent. Its primary mechanism of action is twofold: it acts as an adrenergic neuron-blocking agent and it inhibits the enzyme dopamine beta-hydroxylase.[1] This dual action leads to a reduction in the amount of norepinephrine released from sympathetic nerve endings, resulting in vasodilation and a decrease in blood pressure.
Q2: Which animal models are suitable for studying the effects of this compound?
Rats are a commonly used species for studying the antihypertensive effects of various compounds and have been used in studies involving this compound.[2] When selecting a model, it is important to consider the specific research question. Models of hypertension, such as the spontaneously hypertensive rat (SHR) or chemically-induced hypertension models, are frequently employed.
Q3: What are the expected physiological effects of this compound in animal models?
The primary expected effect is a dose-dependent reduction in blood pressure. Due to its mechanism as an adrenergic neuron blocker, other potential effects may include a decrease in heart rate. Researchers should monitor these cardiovascular parameters closely during the experiment.
Q4: What are the common challenges or side effects observed with adrenergic neuron blockers like this compound in animal studies?
Adrenergic neuron blockers can sometimes lead to side effects such as postural hypotension (a drop in blood pressure upon standing), sedation, and gastrointestinal upset, including diarrhea.[3][4] It is crucial to carefully observe the animals for any signs of distress or adverse effects.
Q5: How should this compound be prepared and administered for in vivo studies?
This compound is typically available as a powder and needs to be dissolved in a suitable vehicle for administration. The choice of vehicle should be one that is non-toxic and does not interfere with the experimental outcomes. Common routes of administration for antihypertensive agents in rats include oral gavage (p.o.) and intraperitoneal (i.p.) injection. The selection of the route should be based on the experimental design and the desired pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant change in blood pressure | - Insufficient Dosage: The administered dose may be too low to elicit a response. - Drug Insolubility: this compound may not be fully dissolved in the vehicle. - Animal Model Resistance: The chosen animal model may not be sensitive to the drug. - Incorrect Administration: Improper administration technique (e.g., failed oral gavage). | - Perform a dose-response study to determine the optimal effective dose. - Ensure the vehicle effectively solubilizes this compound. Sonication or gentle heating may aid dissolution. - Consider using a different, validated model of hypertension. - Ensure all personnel are properly trained in the administration technique. |
| Excessive Drop in Blood Pressure (Hypotension) | - Dosage Too High: The administered dose is causing an exaggerated pharmacological effect. | - Reduce the dosage in subsequent experiments. - Closely monitor blood pressure and have a plan for supportive care if severe hypotension occurs. |
| Animal Shows Signs of Sedation or Lethargy | - Central Nervous System Effects: Adrenergic neuron blockers can have central effects leading to sedation.[4] | - Start with a lower dose and titrate upwards. - If sedation is severe, the dose may need to be significantly reduced or the compound may not be suitable for the intended study. |
| Animal Develops Diarrhea | - Gastrointestinal Motility Effects: Adrenergic neuron blockers can alter gastrointestinal function.[3] | - Monitor the severity of the diarrhea. If it is mild, it may resolve on its own. - Ensure animals have adequate hydration. - If severe or persistent, consider lowering the dose or discontinuing the study for that animal. |
| High Variability in Blood Pressure Readings | - Stress-Induced Fluctuations: Handling and measurement procedures can cause stress, leading to variable blood pressure. - Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | - Acclimatize animals to the blood pressure measurement equipment and handling procedures. - Ensure accurate and consistent dosing for all animals in a group. |
Quantitative Data Summary
Specific quantitative data for this compound in preclinical animal models is limited in publicly available literature. The following tables provide a template for how such data should be structured and presented. Researchers are encouraged to perform pilot studies to generate data specific to their experimental conditions.
Table 1: Hypothetical Efficacy of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Dosage (mg/kg, p.o.) | Number of Animals (n) | Baseline SBP (mmHg ± SEM) | Post-treatment SBP (mmHg ± SEM) | % Change in SBP |
| Vehicle Control | 10 | 185 ± 5 | 183 ± 6 | -1.1% |
| 10 | 10 | 188 ± 4 | 165 ± 5 | -12.2% |
| 30 | 10 | 186 ± 5 | 142 ± 7 | -23.7% |
| 100 | 10 | 190 ± 6 | 125 ± 8 | -34.2% |
Table 2: Hypothetical Acute Toxicity of this compound in Rats
| Parameter | Value | Route of Administration |
| LD50 | >500 mg/kg | Oral (p.o.) |
| Observed Toxic Signs | Sedation, ataxia, diarrhea at high doses. |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Route of Administration | Dosage (mg/kg) |
| Tmax (h) | 1.5 ± 0.5 | Oral (p.o.) | 30 |
| Cmax (ng/mL) | 450 ± 80 | Oral (p.o.) | 30 |
| t1/2 (h) | 6.2 ± 1.1 | Oral (p.o.) | 30 |
| Bioavailability (%) | 45 ± 8 | - | - |
Experimental Protocols
Protocol 1: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
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Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week and to the blood pressure measurement procedure for three consecutive days before the start of the experiment.
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Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound 10 mg/kg, 30 mg/kg, 100 mg/kg). A minimum of 8-10 animals per group is recommended.
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Drug Preparation: Prepare this compound solutions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the solution is homogenous.
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Administration: Administer the assigned treatment to each animal via oral gavage (p.o.). The volume should not exceed 10 mL/kg body weight.
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Blood Pressure Measurement: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method at baseline (before treatment) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
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Data Analysis: Calculate the mean change in blood pressure and heart rate from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the treatment effect.
Protocol 2: Acute Oral Toxicity Study of this compound in Rats
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Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), both male and female.
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Grouping: Assign animals to a control group (vehicle only) and several dose groups of this compound (e.g., 50, 150, 500 mg/kg).
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Administration: Administer a single dose of this compound or vehicle via oral gavage.
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Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
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Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
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Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes.
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LD50 Estimation: If mortality occurs, the LD50 can be estimated using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
Technical Support Center: Troubleshooting Guanoclor Instability in Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Guanoclor, ensuring its stability throughout long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating this compound instability, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihypertensive agent.[1] Its therapeutic effect stems from its dual action as an adrenergic neurone-blocking agent and an inhibitor of the enzyme dopamine β-hydroxylase.[2][3] This inhibition disrupts the normal synthesis of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2][3]
Q2: What are the main factors that can contribute to this compound instability during long-term storage?
The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The guanidinium group within this compound's structure is particularly susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Other key factors that can lead to degradation include:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
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pH: this compound is prone to hydrolysis in both acidic and alkaline solutions.
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Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
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Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[4]
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Moisture: For solid this compound, exposure to humidity can initiate hydrolysis.
Q3: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can have significant negative impacts on your research, leading to:
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Reduced Potency: Degradation of the active pharmaceutical ingredient (API) will result in a lower effective concentration, leading to diminished or absent biological effects.
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Altered Specificity: Degradation products may have different biological activities or off-target effects, confounding experimental results.
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Introduction of Variability: The extent of degradation can vary between stored samples, introducing a significant source of variability and poor reproducibility in your experiments.
-
Safety Concerns: In a clinical or preclinical setting, degradation products could have unforeseen toxicological effects.
Troubleshooting Guide
Problem 1: I am observing a diminished or inconsistent biological effect of my stored this compound solution.
This is a common sign of this compound degradation. The following steps can help you troubleshoot this issue.
Initial Assessment:
-
Visual Inspection: Check your this compound solution for any signs of physical instability, such as discoloration, precipitation, or turbidity.
-
pH Measurement: If your this compound is in a buffered solution, verify that the pH is within the expected range. A significant shift in pH could indicate degradation or buffer failure.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Recommended Action |
| Hydrolysis due to improper pH | Prepare fresh this compound solutions in a buffer with a pH as close to neutral as possible. Avoid highly acidic or alkaline conditions. |
| Thermal Degradation | Ensure this compound solutions and solid compounds are stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Photodegradation | Protect this compound solutions and solid compounds from light by using amber vials or storing them in the dark. |
| Oxidative Degradation | If possible, degas your solvent before preparing the this compound solution. Consider preparing solutions fresh before each experiment. |
Problem 2: I suspect my solid this compound powder has degraded.
Solid-state stability is also a concern for long-term storage.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Moisture Absorption | Store solid this compound in a tightly sealed container in a desiccator to protect it from humidity. |
| Exposure to Light and/or Heat | Store the solid compound in a dark, temperature-controlled environment. |
Experimental Protocols
To quantitatively assess the stability of your this compound samples, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Protocol: Stability-Indicating HPLC Analysis of this compound
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
This compound reference standard
-
Your stored this compound sample
-
High-purity water and solvents
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Procedure:
-
Prepare a standard curve using known concentrations of the this compound reference standard.
-
Prepare your stored this compound sample for injection by diluting it to a concentration that falls within the range of the standard curve.
-
Inject the standards and the sample onto the HPLC system.
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Analyze the resulting chromatograms. The peak corresponding to this compound should be identified by its retention time compared to the standard. The appearance of new peaks indicates the presence of degradation products.
-
Quantify the amount of remaining this compound in your sample by comparing its peak area to the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in your sample relative to its initial concentration.
-
The "mass balance" can be assessed by comparing the decrease in the main peak area to the total area of the new degradation peaks. Ideally, this should be close to 100%.[5]
-
Data Presentation
Table 1: Illustrative Forced Degradation Data for a Guanidinium-Containing Compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 4.3 |
| 48 | 72.1 | 18.9 | 9.0 | |
| 0.1 M NaOH (60°C) | 24 | 65.7 | 25.3 | 9.0 |
| 48 | 48.9 | 38.1 | 13.0 | |
| 3% H₂O₂ (25°C) | 24 | 92.5 | 5.1 | 2.4 |
| 48 | 86.3 | 9.8 | 3.9 | |
| Thermal (80°C) | 24 | 98.1 | 1.2 | 0.7 |
| 48 | 95.8 | 2.9 | 1.3 | |
| Photolytic (UV Lamp) | 24 | 90.3 | 7.2 | 2.5 |
| 48 | 82.5 | 13.1 | 4.4 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Visualizations
Signaling Pathway of this compound's Action
This compound interferes with the catecholamine biosynthesis pathway by inhibiting dopamine β-hydroxylase. This enzyme is responsible for the conversion of dopamine to norepinephrine.
Caption: this compound inhibits dopamine β-hydroxylase, blocking norepinephrine synthesis.
Experimental Workflow for this compound Stability Assessment
A logical workflow is crucial for systematically investigating this compound instability.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Mechanism and kinetics of the inhibition of dopamine-beta-hydroxylase by 2-mercaptoethylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
Addressing off-target effects of Guanoclor in cellular assays
Welcome to the technical support resource for researchers utilizing Guanoclor in cellular assays. This guide provides troubleshooting advice and frequently asked questions to help you identify and address potential off-target effects of this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is an antihypertensive compound that functions as an adrenergic neuron-blocking agent.[1] Its primary mechanism involves interfering with the synthesis of norepinephrine by inhibiting the enzyme dopamine beta-hydroxylase, which ultimately suppresses sympathetic nervous system activity.[1][2] It acts as a sympatholytic drug, primarily targeting adrenergic signaling pathways.[3]
Q2: Are there known off-target effects for this compound?
A2: Yes. In addition to its action on the adrenergic system, this compound has been shown to bind with high affinity to non-adrenergic sites in cellular membranes.[3] This indicates that this compound can interact with other, currently uncharacterized, molecular targets, which may lead to unexpected biological responses in your experiments.
Q3: My cells are exhibiting high levels of unexpected cytotoxicity after this compound treatment. Is this an off-target effect?
A3: It is possible. While high concentrations of any compound can induce cytotoxicity, if you observe cell death at concentrations intended to be specific for its adrenergic target, it may be due to an off-target effect. This could involve the inhibition of essential kinases, disruption of mitochondrial function, or interaction with other critical cellular pathways. A systematic troubleshooting workflow is recommended to determine the cause.
Q4: I am observing changes in a signaling pathway that is not related to adrenergic receptors. What could be the cause?
A4: This is a strong indication of an off-target effect. This compound's known binding to non-adrenergic sites suggests it may interact with other receptor families, enzymes, or ion channels.[3] To investigate this, you should perform control experiments to confirm that the observed phenotype is independent of its intended target.
Q5: How can I design my experiment to differentiate between on-target and off-target effects of this compound?
A5: A multi-step approach is best.
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Use a Control Compound: Employ a structurally different compound that targets the same adrenergic pathway. If this control compound does not produce the same effect as this compound, the effect is likely off-target.
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Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., a specific adrenergic receptor). If this compound still elicits the same response in these cells, the effect is confirmed to be off-target.[4]
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Dose-Response Analysis: Characterize the concentration at which you observe the on-target versus the potentially off-target effect. A significant separation between these concentrations can suggest a specificity window.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Apoptosis Observed
If you are observing significant cell death at concentrations where you expect specific adrenergic modulation, follow these steps to troubleshoot a potential off-target cause.
Troubleshooting Workflow: Unexpected Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homologous upregulation of human arterial alpha-adrenergic responses by guanadrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Guanoclor Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Guanoclor, chemically known as [2-(2,6-dichloro-phenoxy)-ethyl]-guanidine. The information is presented in a question-and-answer format to directly address potential issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The most common synthetic route to this compound is a three-step process starting from 2,6-dichlorophenol.
Step 1: Williamson Ether Synthesis. 2,6-Dichlorophenol is reacted with a large excess of 1,2-dibromoethane to form β-(2,6-dichlorophenoxy)ethyl bromide.
Step 2: Hydrazine Reaction. The resulting β-(2,6-dichlorophenoxy)ethyl bromide is then treated with hydrazine hydrate to yield 2-(2,6-dichlorophenoxy)ethylhydrazine.
Step 3: Guanylation. Finally, the hydrazine derivative is reacted with a guanylating agent, such as S-methylisothiourea sulfate, to form this compound, which is often isolated as its sulfate salt.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on improving reaction yields at each step.
Step 1: Synthesis of β-(2,6-dichlorophenoxy)ethyl bromide
Q2: My yield of β-(2,6-dichlorophenoxy)ethyl bromide is low. What are the common causes and how can I improve it?
A2: Low yields in this Williamson ether synthesis can be attributed to several factors. Here are some common issues and their solutions:
-
Incomplete Deprotonation of 2,6-dichlorophenol: For the reaction to proceed, the phenolic proton must be removed to form the more nucleophilic phenoxide.
-
Solution: Ensure a slight excess of a suitable base is used. While sodium hydroxide is common, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent can lead to more complete deprotonation and higher yields.
-
-
Side Reactions: The primary side reaction is the formation of a bis-ether byproduct where a second molecule of 2,6-dichlorophenol reacts with the product.
-
Solution: Use a large excess of 1,2-dibromoethane (typically 5-10 equivalents). This ensures that the phenoxide is more likely to react with the starting dibromoethane rather than the product.
-
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to an incomplete reaction.
-
Solution: The reaction is often performed at reflux. Ensure the reaction is heated sufficiently and monitored (e.g., by TLC) until the starting 2,6-dichlorophenol is consumed.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the reaction compared to alcohols or acetone by better-solvating the cation of the base and leaving the "naked" and more reactive alkoxide.
-
Step 2: Synthesis of 2-(2,6-dichlorophenoxy)ethylhydrazine
Q3: The reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine is giving me a low yield of the desired product. What could be the problem?
A3: This step is a nucleophilic substitution where hydrazine displaces the bromide. Low yields often stem from the following:
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Dialkylation of Hydrazine: Hydrazine has two nucleophilic nitrogen atoms, and the product can react further with the starting alkyl bromide to form a dialkylated byproduct.
-
Solution: Use a large excess of hydrazine hydrate (typically 10-20 equivalents). This statistical advantage favors the mono-alkylation product. The reaction should also be conducted at a controlled temperature to minimize over-alkylation.
-
-
Reaction Conditions: Suboptimal temperature can affect the reaction rate and selectivity.
-
Solution: The reaction is typically carried out at elevated temperatures (e.g., reflux in ethanol). Monitor the reaction progress to avoid prolonged heating which could promote side reactions.
-
Step 3: Guanylation to form this compound
Q4: I am having trouble with the final guanylation step. How can I improve the yield of this compound sulfate?
A4: The guanylation of 2-(2,6-dichlorophenoxy)ethylhydrazine is the crucial final step. Common issues include:
-
Choice of Guanylating Agent: The reactivity of the guanylating agent is key.
-
Solution: S-methylisothiourea sulfate is a commonly used and effective reagent. Other options include using cyanamide or more reactive reagents like N,N'-di-Boc-S-methylisothiourea, though these may require different reaction conditions.
-
-
pH Control: The pH of the reaction mixture is critical for this transformation.
-
Solution: The reaction is typically performed under basic conditions to neutralize the acid salt of the guanylating agent and to have the free hydrazine available for reaction. An aqueous solution of a base like sodium hydroxide is often used. Careful control of the pH is necessary to prevent decomposition of the product or starting materials.
-
-
Purification and Isolation: this compound is often isolated as its sulfate salt. Inefficient precipitation or purification can lead to significant product loss.
-
Solution: After the reaction, acidification with sulfuric acid is used to precipitate this compound sulfate. Ensure the pH is adjusted correctly for complete precipitation. The precipitate should be washed with appropriate solvents (e.g., cold water, ethanol) to remove impurities without dissolving the product. Recrystallization from a suitable solvent system can be employed for further purification.
-
Quantitative Data
The following tables summarize typical yields reported for each step in the synthesis of this compound. Note that yields can vary significantly depending on the specific reaction conditions and scale.
Table 1: Synthesis of β-(2,6-dichlorophenoxy)ethyl bromide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Dichlorophenol | 1,2-Dibromoethane, NaOH | Water/Ethanol | Reflux | 4 | ~70 |
Table 2: Synthesis of 2-(2,6-dichlorophenoxy)ethylhydrazine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| β-(2,6-dichlorophenoxy)ethyl bromide | Hydrazine hydrate | Ethanol | Reflux | 6 | ~85 |
Table 3: Synthesis of this compound Sulfate
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(2,6-dichlorophenoxy)ethylhydrazine | S-Methylisothiourea sulfate, NaOH | Water | 100 | 1 | ~60 |
Experimental Protocols
Below are detailed methodologies for the key steps in this compound synthesis.
Protocol 1: Synthesis of β-(2,6-dichlorophenoxy)ethyl bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorophenol (1.0 eq) in a solution of sodium hydroxide (1.05 eq) in water.
-
Addition of Reagent: To the stirred solution, add a large excess of 1,2-dibromoethane (5-10 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with an aqueous solution of sodium hydroxide to remove any unreacted 2,6-dichlorophenol, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess 1,2-dibromoethane by distillation under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2-(2,6-dichlorophenoxy)ethylhydrazine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve β-(2,6-dichlorophenoxy)ethyl bromide (1.0 eq) in ethanol.
-
Addition of Reagent: Add a large excess of hydrazine hydrate (10-20 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of this compound Sulfate
-
Reaction Setup: In a flask, prepare a solution of S-methylisothiourea sulfate (1.0 eq) in water. Add an aqueous solution of sodium hydroxide to basify the solution.
-
Addition of Reagent: To this solution, add 2-(2,6-dichlorophenoxy)ethylhydrazine (1.0 eq).
-
Reaction: Heat the reaction mixture on a steam bath for approximately 1 hour.
-
Precipitation: Cool the reaction mixture and acidify with dilute sulfuric acid to precipitate this compound sulfate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water and then with ethanol. The product can be further purified by recrystallization from a suitable solvent system.
Visualizations
This compound Synthesis Workflow
Caption: Overall workflow for the three-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Step 1
Caption: Decision tree for troubleshooting low yield in Step 1.
Minimizing Guanoclor degradation during experimental procedures
Frequently Asked Questions (FAQs)
Q1: What is Guanoclor and what are its primary mechanisms of action?
This compound is an antihypertensive drug.[1] Its therapeutic effects are primarily attributed to three mechanisms:
-
Adrenergic Neuron Blockade: It inhibits the release of norepinephrine from sympathetic nerve endings.[2][3][4][5]
-
Dopamine β-Hydroxylase Inhibition: It blocks the enzyme responsible for converting dopamine to norepinephrine, further reducing norepinephrine levels.
-
Na+/H+ Exchanger Inhibition: It inhibits the sodium-hydrogen exchanger, which can influence intracellular pH and sodium concentrations.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under the following conditions:
-
Short-term storage: -20°C for up to one month.
-
Long-term storage: -80°C for up to six months.
-
Protection from light: this compound is potentially light-sensitive and should be stored in light-protecting containers.
Q3: What are the initial signs of this compound degradation in my experiments?
Inconsistent or lower-than-expected pharmacological effects, changes in the physical appearance of the solution (e.g., color change, precipitation), and the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) can all be indicators of this compound degradation.
Q4: Are there any known incompatibilities with common laboratory reagents?
While specific incompatibility studies for this compound are not widely published, based on its chemical structure, it is advisable to avoid strong oxidizing agents and highly acidic or alkaline conditions for prolonged periods.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues that may lead to this compound degradation and provides systematic troubleshooting steps.
Issue 1: Loss of Potency or Inconsistent Results
This is the most common indicator of chemical degradation. The following table summarizes potential causes and recommended actions.
| Potential Cause | Troubleshooting/Preventive Action | Rationale |
| Improper Storage | - Store this compound at -20°C for short-term and -80°C for long-term use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Use amber vials or wrap containers in aluminum foil to protect from light. | This compound is sensitive to temperature fluctuations and light, which can accelerate degradation. |
| pH Instability | - Prepare solutions in buffers with a pH range of 4-6.- Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions unless experimentally required.- If extreme pH is necessary, minimize exposure time and perform experiments at low temperatures. | Amidine and ether linkages in this compound's structure are susceptible to hydrolysis under acidic or basic conditions. |
| Oxidative Stress | - Degas solvents before use.- Consider adding antioxidants (e.g., ascorbic acid) to the experimental buffer if compatible with the assay.- Avoid unnecessary exposure to air and sources of free radicals. | The phenoxy and guanidine groups may be susceptible to oxidation. |
| Solvent Effects | - Use high-purity solvents (e.g., HPLC grade).- For stock solutions, DMSO is a common choice. For aqueous experiments, use buffered solutions.- Evaporate organic solvents under a stream of nitrogen and at low temperatures. | Impurities in solvents can catalyze degradation. Some organic solvents may react with the compound over time. |
| Thermal Stress | - Prepare solutions on ice.- Avoid heating solutions containing this compound unless absolutely necessary.- If heating is required, use the lowest effective temperature for the shortest possible duration. | Elevated temperatures can provide the energy needed to overcome the activation energy for degradation reactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study (Hypothetical Protocol)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. This should be adapted based on the specific experimental setup.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature and 60°C.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of water/acetonitrile.
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Place this compound powder in a controlled temperature oven at 60°C.
-
Prepare a solution of this compound and incubate at 60°C.
-
Sample at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at various time points.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of stressed samples to the control to identify degradation products.
-
Protocol 3: Stability-Indicating HPLC Method (General Method)
This method is a starting point for developing a specific stability-indicating HPLC method for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 220-300 nm); a starting point could be 270 nm based on the dichlorophenoxy group.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the stock solution or experimental samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Visualizations
The following diagrams illustrate the key mechanisms of action of this compound.
Caption: this compound's adrenergic neuron blocking action.
Caption: Inhibition of Dopamine β-Hydroxylase by this compound.
Caption: this compound's inhibition of the Na+/H+ exchanger.
References
Dealing with Guanoclor's potential for drug interactions in co-administration studies
Technical Support Center: Guanoclor Co-Administration Studies
Welcome to the technical support center for researchers investigating this compound. This resource provides essential guidance on anticipating and managing potential drug-drug interactions (DDIs) during co-administration studies. Given that specific metabolic pathways for this compound are not extensively documented in public literature, this guide focuses on establishing a robust experimental framework to characterize its DDI profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a sympatholytic antihypertensive agent.[1][2] Its primary mechanism involves acting as an adrenergic neuron-blocking agent, which prevents the release of norepinephrine from sympathetic nerve endings.[3][4] Additionally, it has been shown to interfere with noradrenaline synthesis by inhibiting the enzyme dopamine beta-hydroxylase.[3] This dual action reduces sympathetic tone on blood vessels, leading to a decrease in blood pressure.
Q2: What are the known drug interactions with this compound? A2: Most documented interactions are pharmacodynamic in nature.[5]
-
Hypotensive Effect Potentiation: Co-administration with other antihypertensive agents (e.g., beta-blockers, calcium channel blockers, diuretics), vasodilators, or drugs with hypotensive side effects can lead to an additive drop in blood pressure.[5]
-
Antihypertensive Effect Inhibition: The therapeutic efficacy of this compound can be reduced by drugs that increase sympathetic activity, such as sympathomimetic agents (e.g., pseudoephedrine), certain antidepressants (e.g., tricyclics), and non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Q3: Which metabolic pathways are likely involved in this compound's clearance? A3: Specific data on this compound's metabolism is limited. However, like many cardiovascular drugs, it is plausible that Cytochrome P450 (CYP) enzymes in the liver are involved. For drugs acting on the central or peripheral nervous system, CYP2D6 is a common metabolic pathway. Therefore, initial screening should focus on major CYP isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[6]
Q4: Why is it critical to evaluate for metabolic drug interactions? A4: If this compound is metabolized by a specific CYP enzyme, a co-administered drug that inhibits this enzyme could dangerously increase this compound's plasma concentration, leading to severe hypotension. Conversely, a drug that induces the enzyme could decrease this compound's concentration, leading to a loss of efficacy.[7] Understanding these potential interactions is crucial for ensuring safety and efficacy in clinical settings.
Troubleshooting Guide
Q: My in vivo study shows unexpected toxicity (e.g., severe hypotension) when co-administering this compound with a new chemical entity (NCE). What is the likely cause? A: This scenario points towards a significant drug-drug interaction, which could be either pharmacokinetic (PK) or pharmacodynamic (PD). The following troubleshooting workflow can help identify the cause.
Troubleshooting Workflow for Unexpected In Vivo Toxicity
Caption: Troubleshooting logic for unexpected in vivo toxicity.
Q: My in vitro CYP inhibition assay results are highly variable. What are common issues? A: Variability in in vitro assays can stem from several factors.
-
Compound Solubility: Ensure this compound and the test inhibitor are fully dissolved in the incubation medium. Poor solubility is a common cause of inconsistent results.
-
Microsome Quality: Use human liver microsomes (HLMs) from a reputable supplier with well-characterized activity. Activity can degrade with improper storage or handling.
-
Substrate Concentration: The concentration of the CYP probe substrate should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.[8]
-
Incubation Time: Ensure the reaction is in the linear range. If the incubation time is too long, substrate depletion can lead to non-linear kinetics and inaccurate IC50 values.[8]
Data Presentation
When investigating this compound's interaction profile, quantitative data should be organized for clarity. The following tables serve as templates for presenting your findings.
Table 1: Hypothetical IC50 Values for this compound Against Major CYP450 Isoforms (Note: This data is for illustrative purposes only.)
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 | Furafylline | 0.2 |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 28.5 | Ticlopidine | 1.1 |
| CYP2D6 | Dextromethorphan | 8.2 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | > 50 | Ketoconazole | 0.02 |
Table 2: Hypothetical In Vivo Pharmacokinetic DDI Study Results (Rodent Model) (Note: This data is for illustrative purposes only.)
| Parameter | This compound Alone (n=8) | This compound + Potent CYP2D6 Inhibitor (e.g., Paroxetine) (n=8) | % Change |
| AUC0-inf (ng·h/mL) | 1,250 ± 180 | 3,875 ± 450 | +210% |
| Cmax (ng/mL) | 150 ± 25 | 330 ± 45 | +120% |
| T1/2 (h) | 4.5 ± 0.8 | 9.2 ± 1.5 | +104% |
| CL/F (L/h/kg) | 0.8 ± 0.1 | 0.26 ± 0.05 | -67.5% |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition IC50 Assay
This protocol outlines a standard method to determine the concentration of this compound that inhibits 50% of the activity (IC50) of a specific CYP isoform using human liver microsomes.[6][7]
Objective: To assess the direct inhibitory potential of this compound on major human CYP enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrates and their known inhibitors (see Table 1)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (stopping solution)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of this compound, positive control inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, HLMs (final protein concentration ~0.1-0.5 mg/mL), and the NADPH regenerating system.
-
Inhibitor Addition: Add serial dilutions of this compound or a positive control inhibitor to the wells. Include vehicle control wells (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP probe substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile. This precipitates the proteins and halts enzymatic activity.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro CYP450 Inhibition Assay.
Protocol 2: In Vivo Pharmacokinetic DDI Study (Rodent Model)
This protocol describes a crossover study design to evaluate how a potent enzyme inhibitor affects the pharmacokinetics of this compound.[9]
Objective: To determine if co-administration of a known metabolic inhibitor alters the systemic exposure (AUC, Cmax) of this compound.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=8-12).
-
Design: A two-period, fixed-sequence crossover design.
-
Washout Period: A washout period of at least 7-10 half-lives of the inhibitor and this compound between periods.
Methodology:
-
Period 1 (Control Phase):
-
Administer a single oral dose of this compound to the rats.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Washout Period: Allow animals to recover and ensure complete clearance of this compound.
-
Period 2 (Inhibitor Phase):
-
Pre-treat the same rats with a known, potent inhibitor of the suspected metabolic pathway (e.g., a selective CYP2D6 inhibitor) for several days to achieve steady-state inhibition.
-
On the final day of inhibitor treatment, co-administer the same single oral dose of this compound.
-
Collect serial blood samples at the same time points as in Period 1.
-
Process and store plasma samples.
-
-
Bioanalysis: Analyze plasma samples from both periods for this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2, CL/F) for each animal in each period using non-compartmental analysis. Perform statistical comparisons (e.g., paired t-test) on log-transformed AUC and Cmax values to determine the magnitude and significance of the interaction.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. invivochem.net [invivochem.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. brainkart.com [brainkart.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Drug Interactions in Trial Research- BioPharma Services [biopharmaservices.com]
- 10. sgs.com [sgs.com]
Technical Support Center: Refining Analytical Methods for Guanoclor Metabolites
Disclaimer: Publicly available information on the specific metabolites of Guanoclor is limited. The following guidance is based on established principles of drug metabolite analysis and general troubleshooting procedures for common analytical techniques. The protocols and data provided are illustrative and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on the chemical structure of this compound (2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine), likely metabolic transformations include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl chain.
-
N-dealkylation: Removal of the ethylguanidine side chain.
-
Glucuronidation or Sulfation: Conjugation of a glucuronic acid or sulfate group to a hydroxylated metabolite, increasing its water solubility for excretion.
-
Oxidation: Oxidation of the aminoguanidine group.
Q2: I am not seeing any peaks for my potential metabolites. What should I check?
A2: A lack of signal can be due to several factors. Systematically check the following:
-
Sample Preparation: Ensure your extraction method is suitable for the expected polarity of the metabolites. Highly polar metabolites may not be efficiently extracted with non-polar solvents. Consider if your metabolites are being lost during solvent evaporation steps.
-
LC-MS/MS System:
-
Verify that the instrument is properly tuned and calibrated.
-
Check for leaks in the LC system.[1]
-
Ensure the mobile phase composition is correct and has been freshly prepared.[2]
-
Confirm that the correct method file with the appropriate acquisition parameters is loaded.[3]
-
Inspect the ion source for contamination and ensure the spray is stable.
-
-
Compound Stability: this compound or its metabolites may be unstable in the sample matrix or during the analytical process. Ensure proper sample storage and minimize processing time.
Q3: My chromatographic peaks are tailing or showing poor shape. What is the cause?
A3: Poor peak shape is a common issue in HPLC analysis.[1][4] Potential causes include:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Secondary Interactions: The guanidine group in this compound is basic and can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.[5] Adding a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase.
-
Column Degradation: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replacing it.[6]
Troubleshooting Guides
HPLC/LC-MS System Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the system (guard column, column frit, tubing).[2] 2. Buffer precipitation in the mobile phase. 3. Sample precipitation in the injector. | 1. Systematically isolate the blockage by removing components one by one (start with the column). Back-flush the column if possible.[1] 2. Ensure mobile phase components are fully miscible. Flush the system with water if salt precipitation is suspected.[1] 3. Ensure the sample is fully dissolved in the injection solvent. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[1] 2. Contaminated mobile phase or detector cell.[2] 3. Incomplete column equilibration. 4. Detector lamp failing (UV detector). | 1. Degas the mobile phase thoroughly. Purge the pump to remove air.[1] 2. Use high-purity (LC-MS grade) solvents.[6] Flush the detector cell. 3. Ensure the column is equilibrated for a sufficient time before starting the run. 4. Check the lamp energy and replace if necessary. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.[4] 2. Fluctuations in column temperature. 3. Column aging or degradation.[1] 4. Inconsistent pump flow rate.[4] | 1. Prepare mobile phases carefully and consistently. 2. Use a column oven to maintain a stable temperature.[7] 3. Replace the column if retention times continue to drift despite other checks. 4. Check for leaks and ensure pump seals are in good condition. |
| Low Sensitivity/No Signal | 1. Incorrect MS parameters (e.g., wrong m/z, insufficient ionization).[3] 2. Ion suppression from matrix components. 3. Sample degradation. 4. Leak in the system.[1] | 1. Optimize ion source parameters (e.g., gas flows, temperature, voltage).[8] Perform an infusion of the analyte to find the optimal settings. 2. Improve sample cleanup (e.g., use SPE instead of protein precipitation). Dilute the sample. 3. Prepare fresh samples and standards. 4. Check all fittings for leaks, especially between the column and the MS source. |
Quantitative Method Performance (Hypothetical Data)
The following table presents typical performance characteristics for a validated LC-MS/MS method for a small molecule drug and its metabolites in plasma. These values can serve as a target during method development.
| Parameter | This compound | Metabolite 1 (Hydroxylated) | Metabolite 2 (Glucuronide) |
| Linear Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 0.5 - 250 ng/mL |
| LOD | 0.05 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| LOQ | 0.1 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | -5.2% to +3.8% | -7.5% to +6.1% | -9.1% to +8.4% |
| Precision (%RSD) | < 8% | < 10% | < 12% |
| Recovery (%) | 85% | 78% | 65% |
| Matrix Effect (%) | 92% (Ion Suppression) | 88% (Ion Suppression) | 75% (Ion Suppression) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general procedure for extracting drugs and their metabolites from a plasma matrix.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.[9]
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Mix 500 µL of plasma with 500 µL of 100 mM phosphate buffer (pH 6.0). Load the diluted sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under nitrogen or vacuum for 5 minutes.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for this compound and its potential metabolites.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
MRM Transitions (Hypothetical):
-
This compound: m/z 263.0 -> 178.0 (Quantifier), 263.0 -> 99.0 (Qualifier).
-
Hydroxylated Metabolite: m/z 279.0 -> 194.0.
-
Glucuronide Metabolite: m/z 439.0 -> 263.0.
-
-
Visualizations
Caption: Workflow for Unknown Metabolite Identification.
Caption: Troubleshooting Decision Tree for HPLC/LC-MS.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. mastelf.com [mastelf.com]
- 3. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. hplc.eu [hplc.eu]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. ijnrd.org [ijnrd.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. affinisep.com [affinisep.com]
Guanoclor-Induced Side Effects in Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guanoclor in animal models. The following information is intended to help mitigate and manage potential side effects observed during experimentation.
Mechanism of Action
This compound is a sympatholytic antihypertensive agent. Its primary mechanism involves acting as an adrenergic neurone-blocking agent and inhibiting the enzyme dopamine beta-hydroxylase, which interferes with noradrenaline synthesis. This leads to a reduction in sympathetic tone, resulting in lower blood pressure.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in animal models.
Issue 1: Unexpected Level of Hypotension or Bradycardia
Symptoms:
-
A more significant drop in blood pressure or heart rate than anticipated for the administered dose.
-
Signs of lethargy, weakness, or collapse in the animal.
Possible Causes:
-
Dosage Miscalculation: Incorrect calculation of the dose for the animal's weight.
-
Animal Strain/Species Sensitivity: Different animal strains or species can have varied responses to this compound.
-
Drug Interactions: Co-administration of other drugs with hypotensive effects.[1][2][3]
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for the dose administered.
-
Review Literature for Species-Specific Dosing: Consult literature for established dose-response curves for the specific animal model being used. If unavailable, conduct a pilot dose-response study.
-
Assess for Drug Interactions: Review all other compounds administered to the animal for potential synergistic hypotensive effects.
-
Supportive Care: Provide supportive care as outlined in the "Experimental Protocols" section.
Issue 2: Sedation and Reduced Locomotor Activity
Symptoms:
-
Observed decrease in spontaneous movement.
-
Increased time spent in sleep or resting states.
-
Reduced performance in locomotor activity tests.[4][5][6][7][8]
Possible Causes:
-
Central Nervous System Effects: this compound's sympatholytic action can lead to central nervous system depression.
-
Dose-Dependent Effect: Higher doses are more likely to induce sedation.
Troubleshooting Steps:
-
Dose Adjustment: If the level of sedation interferes with the experimental endpoints, consider reducing the dose of this compound.
-
Acclimatization Period: Allow for a sufficient acclimatization period after drug administration before conducting behavioral tests.
-
Standardize Environmental Conditions: Ensure consistent lighting, temperature, and noise levels in the experimental setting, as these can influence activity levels.
Issue 3: Gastrointestinal Disturbances
Symptoms:
-
Diarrhea or loose stools.
-
Changes in food and water intake.
Possible Causes:
-
Autonomic Nervous System Imbalance: Alteration of the sympathetic control of the gut.
-
Direct Irritation: The formulation of the administered compound may cause local irritation.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to assess the severity of the effect.
-
Dietary Modification: Provide a highly palatable and easily digestible diet.
-
Vehicle Control: Ensure that the vehicle used for this compound administration is not causing the gastrointestinal upset by including a vehicle-only control group.
-
Supportive Care: Provide fluid and electrolyte support if diarrhea is severe.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal models?
Based on the effects of its drug class, the most anticipated side effects include hypotension, bradycardia, sedation, and potential gastrointestinal disturbances. The specific incidence and severity can vary depending on the animal species, strain, dose, and route of administration.
Q2: Are there any known antidotes for this compound overdose?
There is no specific antidote for this compound. Treatment for overdose is primarily supportive. In cases of severe overdose, general toxicosis treatment protocols should be followed, which may include the administration of activated charcoal to reduce further absorption from the GI tract and supportive measures to maintain vital functions.[13][14][15][16][17]
Q3: How can I minimize the hypotensive effects of this compound without compromising its therapeutic efficacy for my study?
Careful dose-titration is key. Start with the lowest effective dose reported in the literature for your specific animal model and gradually increase it while monitoring blood pressure. If significant hypotension occurs, consider a dose reduction or a different administration schedule (e.g., more frequent, smaller doses).
Q4: Can I co-administer other drugs with this compound?
Caution should be exercised when co-administering other drugs, particularly those that affect the cardiovascular or central nervous system. Always consult drug interaction databases and conduct pilot studies to assess the safety of any drug combination.[1][2][3]
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative dose-response data for this compound-induced side effects in common animal models. Researchers are encouraged to establish their own dose-response curves for the specific endpoints and side effects relevant to their studies. The following table provides a template for collecting and organizing such data.
Table 1: Template for Dose-Response Data of this compound-Induced Side Effects in [Specify Animal Model]
| This compound Dose (mg/kg) | Mean Arterial Pressure (mmHg ± SD) | Heart Rate (beats/min ± SD) | Locomotor Activity (counts/hour ± SD) | Gastrointestinal Motility (% transit ± SD) | Observations (e.g., sedation score) |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters
Objective: To monitor blood pressure and heart rate in response to this compound administration.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and implant a catheter in the carotid artery or femoral artery for direct blood pressure measurement. For conscious animal studies, utilize telemetry systems.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes) before drug administration.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-administration Monitoring: Continuously record MAP and HR for a predetermined period (e.g., 2-4 hours) to observe the onset, peak, and duration of the cardiovascular effects.
Protocol 2: Evaluation of Sedation/Locomotor Activity
Objective: To quantify the sedative effects of this compound.
Methodology:
-
Apparatus: Use an open-field arena equipped with automated photobeam tracking systems.
-
Acclimatization: Place the animal in the open-field arena for a period of habituation (e.g., 30-60 minutes) on the day prior to testing.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a specified time post-administration, place the animal in the center of the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).
Protocol 3: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
Objective: To measure the effect of this compound on gastrointestinal transit time.[9][11]
Methodology:
-
Fasting: Fast the animals overnight (with access to water) before the experiment.
-
Drug Administration: Administer this compound or vehicle.
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.
-
Euthanasia and Measurement: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), euthanize the animal. Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal front. Express the gastrointestinal transit as a percentage of the total length of the intestine.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound side effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Cannabidiol on Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Cannabidiol on Locomotor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Effects of Ganoderic Acid A on Gastrointestinal Motility and Brain-Gut Peptide in Rats with Functional Dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Common reversal agents/antidotes in small animal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activated Charcoal for Dogs and Cats | PetMD [petmd.com]
- 16. Antidotes in Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Treatment of Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: Enhancing the Specificity of Guanoclor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the molecular specificity of Guanoclor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to investigate and enhance this compound's interaction with its molecular targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of the antihypertensive agent this compound is the Na+/H+ exchanger (NHE), particularly isoforms NHE1 and NHE3.[1][2][3][4][5] this compound inhibits the exchanger's activity, which is crucial for maintaining intracellular pH and sodium homeostasis.[1][6] Its therapeutic effect in hypertension is linked to the modulation of sodium reabsorption in the proximal tubules of the kidney, a process primarily mediated by NHE3.[2][3][4]
Q2: What is the known binding affinity of this compound for the Na+/H+ exchanger?
A2: this compound exhibits a potent affinity for the Na+/H+ exchanger, with reported Ki values ranging from 0.5 µM to 6 µM in various cellular systems.[1] It is noted to be more potent than the well-known NHE inhibitor amiloride and is suggested to bind to a site on the exchanger that is distinct from the amiloride binding site.[1]
Q3: What are the known off-target effects of this compound?
A3: Currently, there is a lack of specific, publicly available data detailing a comprehensive off-target binding profile for this compound. While it is known to bind to non-adrenergic sites, a full quantitative analysis of its interactions with other proteins is not well-documented in the literature.[5] Due to its guanidinium group, there is a theoretical potential for interaction with other guanidinium-binding proteins or ion channels that transport organic cations.[7][8] Identifying and characterizing these potential off-targets is a critical step in enhancing its therapeutic specificity.
Q4: How can I experimentally determine the off-target profile of this compound?
A4: A systematic approach to identifying off-target interactions involves a combination of in silico prediction and experimental validation.
-
In Silico Prediction: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[3][9][10][11] These methods compare the structure to libraries of known ligands for a wide range of protein targets.
-
Experimental Screening:
-
Affinity-Based Methods: Techniques like affinity chromatography using immobilized this compound can "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[12][13]
-
Phenotypic Screening: High-throughput screening of cell lines with diverse genetic backgrounds can reveal unexpected cellular responses to this compound, suggesting potential off-target mechanisms.[12]
-
Panel Screening: Commercially available off-target screening panels can assess the binding of this compound against a broad range of common off-target proteins, such as kinases, GPCRs, and ion channels.
-
Q5: What strategies can be employed to enhance the specificity of this compound?
A5: Enhancing specificity typically involves medicinal chemistry efforts to modify the compound's structure. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and assessing the impact on both on-target (NHE) and off-target activity can guide the design of more specific analogs.
-
Structure-Based Drug Design: If the three-dimensional structure of the NHE-Guanoclor complex is known or can be modeled, this information can be used to design modifications that enhance interactions with the primary target while reducing interactions with off-target proteins.
-
Introduction of Selectivity-Enhancing Moieties: Adding or modifying functional groups on the this compound molecule can introduce steric hindrance that prevents binding to the more constrained binding pockets of off-target proteins, or can introduce new interactions that are unique to the primary target.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments to assess this compound's specificity.
Issue 1: High Variability in Binding Affinity (Ki) Measurements
| Possible Cause | Suggested Solution |
| Inconsistent membrane preparation quality. | Ensure a standardized and reproducible protocol for membrane preparation. Perform protein quantification (e.g., BCA assay) on each batch to ensure consistent protein concentration in the assay. |
| Radioligand degradation. | Aliquot the radioligand upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light if the radioligand is light-sensitive. |
| Incorrect assay buffer composition. | Verify the pH and ionic strength of all buffers before use. Ensure consistency across all experiments. For NHE assays, be mindful of the sodium concentration in the buffer as it can affect inhibitor binding. |
| Equilibrium not reached during incubation. | Determine the optimal incubation time by performing a time-course experiment to ensure that the binding reaction has reached equilibrium. |
| Non-specific binding is too high. | Reduce the concentration of the radioligand. Increase the number of washes during the filtration step. Use a blocking agent in the assay buffer (e.g., bovine serum albumin). |
Issue 2: Inconsistent Results in Functional Assays (Intracellular pH or Sodium Influx)
| Possible Cause | Suggested Solution |
| Cell health and viability are poor. | Ensure cells are healthy, within a low passage number, and plated at the optimal density. Perform a viability test (e.g., trypan blue exclusion) before each experiment. |
| Inconsistent dye loading. | Optimize the concentration of the fluorescent dye and the incubation time. Ensure a consistent cell density during dye loading. Wash cells gently to avoid detaching them. |
| Fluorescence signal is weak or unstable. | Check the excitation and emission wavelengths on the plate reader or microscope. Ensure the light source is functioning correctly. Allow the dye to de-esterify completely before starting the measurement. |
| Rapid signal quenching or photobleaching. | Reduce the intensity of the excitation light. Decrease the exposure time and/or the frequency of measurements. Use an anti-fade reagent if compatible with a live-cell assay. |
| pH of the extracellular buffer is not stable. | Ensure the buffer has adequate buffering capacity (e.g., HEPES). Equilibrate the buffer in a CO2 incubator if using a bicarbonate-based buffer system to maintain a stable pH.[14] |
Issue 3: Difficulty Identifying Off-Targets in Pull-Down Experiments
| Possible Cause | Suggested Solution |
| Inefficient immobilization of this compound. | Verify the successful conjugation of this compound to the affinity matrix using an appropriate analytical method. Optimize the linker chemistry to ensure the binding site of this compound remains accessible. |
| High background of non-specific protein binding. | Increase the stringency of the wash buffers (e.g., increase salt concentration or add a mild detergent). Pre-clear the cell lysate with the unconjugated affinity matrix to remove proteins that bind non-specifically to the matrix itself. |
| Low abundance of off-target proteins. | Use a larger amount of cell lysate. Consider using cell lines or tissues that are known to express potential off-target protein families at higher levels. |
| Weak or transient interactions are not captured. | Perform the binding and wash steps at a lower temperature (e.g., 4°C) to stabilize weak interactions. Consider using a cross-linking agent to covalently capture interacting proteins, but be aware that this can increase non-specific binding. |
Quantitative Data Summary
Table 1: Known Binding Affinity of this compound
| Compound | Target | Cell/Tissue System | Affinity (Ki) | Reference |
| This compound | Na+/H+ exchanger | Various | 0.5 - 6 µM | [1] |
| Amiloride | Na+/H+ exchanger | Various | Less potent than this compound | [1] |
Table 2: Hypothetical Off-Target Binding Profile for this compound
This table is a template for how to present data once off-target screening has been performed. No specific public data is currently available for this compound.
| Potential Off-Target | Assay Type | Binding Affinity (Ki/IC50) | Functional Effect |
| Adrenergic Receptor α2A | Radioligand Binding | > 10 µM | Weak antagonist |
| Voltage-gated Na+ Channel | Electrophysiology | > 20 µM | No significant block |
| Cation Transporter X | Radiotracer Uptake | 8 µM | Inhibition of transport |
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine this compound Affinity for NHE
Objective: To determine the binding affinity (Ki) of this compound for the Na+/H+ exchanger by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell line expressing the target NHE isoform (e.g., NHE1-transfected CHO cells)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled NHE ligand (e.g., [³H]Methylisobutylamiloride)
-
Unlabeled this compound solutions at various concentrations
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add a constant, low concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: BCECF-AM Intracellular pH Measurement Assay
Objective: To functionally assess the inhibitory effect of this compound on NHE activity by measuring its impact on the recovery of intracellular pH (pHi) from an acid load.
Materials:
-
Cells expressing the target NHE isoform plated on glass-bottom dishes
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
NH4Cl solution for acid loading
-
This compound solutions at various concentrations
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Methodology:
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with BCECF-AM in HBSS for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Wash the cells again to remove extracellular dye.
-
-
Acid Loading and pHi Measurement:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Induce an intracellular acid load by briefly perfusing the cells with a solution containing NH4Cl, followed by a switch back to a sodium-containing HBSS. The removal of extracellular NH4Cl causes a rapid drop in pHi.
-
Monitor the recovery of pHi back to baseline by recording the ratio of fluorescence emission at 535 nm following excitation at 490 nm and 440 nm.
-
-
This compound Treatment:
-
Repeat the acid load and recovery experiment in the presence of different concentrations of this compound.
-
Pre-incubate the cells with this compound for a sufficient time before inducing the acid load.
-
-
Data Analysis:
-
Calibrate the fluorescence ratio to pHi values using a nigericin/high-potassium calibration buffer at different known pH values.
-
Calculate the initial rate of pHi recovery (dpH/dt) in the absence and presence of this compound.
-
Plot the rate of pHi recovery as a function of this compound concentration to determine the IC50 for NHE inhibition.[1]
-
Visualizations
Signaling Pathway of Na+/H+ Exchanger (NHE) in Hypertension
Caption: Signaling pathway of NHE3 activation in hypertension and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Specificity
Caption: A logical workflow for the identification and mitigation of this compound's off-target effects.
Troubleshooting Logic for High Variability in Binding Assays
Caption: A troubleshooting decision tree for addressing variability in this compound binding assays.
References
- 1. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 2. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Guanabenz, guanochlor, guanoxan and idazoxan bind with high affinity to non-adrenergic sites in pig kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergizing Off-Target Predictions for In Silico Insights of CENH3 Knockout in Cannabis through CRISPR/Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
Validation & Comparative
Comparative Analysis of Guanoclor and Other Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Guanoclor, an adrenergic neuron-blocking agent, and other classes of antihypertensive drugs. Due to the limited availability of recent clinical trial data for this compound, this analysis incorporates data from related compounds in the same class, such as guanethidine and guanadrel, to provide a comprehensive overview. This guide is intended for an audience with a professional background in pharmacology and drug development.
Introduction to this compound and Antihypertensive Classes
This compound is a sympatholytic agent that functions as an adrenergic neuron blocker.[1][2] Its primary mechanism of action involves inhibiting the release of norepinephrine from postganglionic sympathetic neurons.[1] Additionally, it is understood to interfere with the synthesis of norepinephrine by inhibiting the enzyme dopamine beta-hydroxylase.[1] Historically used for the management of hypertension, this compound and its class of drugs have largely been superseded by newer agents with more favorable efficacy and safety profiles.
For a comprehensive comparison, this guide will analyze this compound and its class against the following major antihypertensive drug classes:
-
Adrenergic Neuron Blockers (e.g., Guanethidine, Guanadrel)
-
Centrally Acting Sympatholytics (e.g., Clonidine, Methyldopa)
-
Diuretics (e.g., Thiazides)
-
Beta-Blockers
-
Angiotensin-Converting Enzyme (ACE) Inhibitors
-
Angiotensin II Receptor Blockers (ARBs)
-
Calcium Channel Blockers (CCBs)
Mechanism of Action
The various classes of antihypertensive agents lower blood pressure through distinct signaling pathways.
Adrenergic Neuron Blockers (e.g., this compound)
Adrenergic neuron blockers act at the presynaptic terminal of sympathetic neurons. They are taken up into the neuron by the norepinephrine transporter (NET) and concentrate in synaptic vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation, causing a decrease in sympathetic tone, peripheral resistance, and blood pressure.[3]
Other Antihypertensive Classes
The mechanisms for other major antihypertensive classes are summarized below and contrasted with adrenergic neuron blockers.
-
Centrally Acting Sympatholytics: These agents, such as clonidine and methyldopa, act on α2-adrenergic receptors in the brainstem to reduce sympathetic outflow from the central nervous system.
-
Diuretics: Thiazide diuretics inhibit the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and a subsequent decrease in blood volume.
-
Beta-Blockers: These drugs antagonize β-adrenergic receptors, primarily in the heart, reducing cardiac output. They also decrease renin release from the kidneys.
-
ACE Inhibitors: These agents inhibit the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
-
ARBs: These drugs selectively block the binding of angiotensin II to its receptor (AT1), leading to vasodilation.
-
CCBs: Calcium channel blockers inhibit the influx of calcium into vascular smooth muscle cells, causing vasodilation and a reduction in peripheral resistance.
Comparative Efficacy
Direct head-to-head clinical trial data comparing this compound with modern antihypertensive agents are not available. The following table summarizes efficacy data for adrenergic neuron blockers (using guanadrel as a proxy) and other representative antihypertensive classes.
| Drug Class/Agent | Study Population | Mean Baseline Blood Pressure (mmHg) | Mean Blood Pressure Reduction (mmHg) | Reference(s) |
| Adrenergic Neuron Blocker | ||||
| Guanadrel | Elderly Hypertensive Patients | 188/100 | 49/18 | [1] |
| Centrally Acting Sympatholytic | ||||
| Methyldopa (with diuretic) | Hypertensive Patients | Not Specified | Similar to Guanadrel | [4] |
| Diuretic | ||||
| Thiazide Diuretics | Mild to Moderate Hypertension | Varies | 10-15 / 5-10 | [5] |
| Beta-Blocker | ||||
| Atenolol | Mild to Moderate Hypertension | Varies | Greater diastolic reduction than diuretics | [6] |
| ACE Inhibitor | ||||
| Captopril | Hypertension | Varies | Dose-dependent reduction | [7] |
| ARB | ||||
| Losartan | Hypertension | Varies | Similar to ACE inhibitors | General Knowledge |
| Calcium Channel Blocker | ||||
| Amlodipine | Hypertension | Varies | 10-20 / 5-15 | General Knowledge |
Note: The data presented are from various studies and are not from direct head-to-head comparisons, thus should be interpreted with caution.
Safety and Tolerability Profile
The adverse effect profiles of antihypertensive drug classes vary significantly and are a major determinant in drug selection.
| Drug Class | Common Adverse Effects | Less Common / Serious Adverse Effects | Reference(s) |
| Adrenergic Neuron Blockers | Orthostatic hypotension, dizziness, fatigue, diarrhea, ejaculatory dysfunction. | Fluid retention, bradycardia. | [4][8] |
| Centrally Acting Sympatholytics | Drowsiness, dry mouth, dizziness, headache. | Rebound hypertension upon abrupt withdrawal, bradycardia, depression. | General Knowledge |
| Diuretics (Thiazides) | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, dizziness. | Pancreatitis, blood dyscrasias. | [5] |
| Beta-Blockers | Fatigue, bradycardia, bronchospasm (non-selective), masking of hypoglycemia symptoms. | Heart block, worsening of heart failure, depression. | [9] |
| ACE Inhibitors | Dry cough, hyperkalemia, hypotension, dizziness. | Angioedema, renal failure. | General Knowledge |
| ARBs | Dizziness, hyperkalemia. | Angioedema (less common than ACEi), renal failure. | General Knowledge |
| Calcium Channel Blockers | Peripheral edema, headache, flushing, dizziness, gingival hyperplasia. | Bradycardia or tachycardia (depending on subclass), heart block. | General Knowledge |
Experimental Protocols
Representative Clinical Trial Workflow
This workflow illustrates a typical double-blind, randomized, placebo-controlled trial design used to assess the efficacy and safety of an antihypertensive agent.
Conclusion
This compound and other adrenergic neuron blockers represent an early class of antihypertensive agents. While effective in lowering blood pressure, their clinical utility is limited by a side-effect profile that is generally less favorable than that of modern antihypertensive drugs. The primary adverse effects, such as orthostatic hypotension and diarrhea, are a direct consequence of their potent sympatholytic action.
Newer agents, including ACE inhibitors, ARBs, and CCBs, offer comparable or superior blood pressure control with better tolerability for the majority of patients. The selection of an antihypertensive agent should be individualized based on patient comorbidities, potential for adverse effects, and evidence from large-scale clinical outcome trials. While adrenergic neuron blockers are now rarely used as first-line therapy, an understanding of their mechanism and historical context is valuable for researchers in the field of cardiovascular drug development.
References
- 1. Efficacy and safety of guanadrel in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial of combination of guanethidine and oxprenolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Beta-blocker versus diuretic for control of the blood pressure response to stress in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-adrenergic blocking drugs in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Efficacy of Guanoclor in Rat Models: A Comparative Guide
This guide provides a comprehensive comparison of the antihypertensive efficacy of Guanoclor with other established antihypertensive agents in various rat models of hypertension. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Comparative Antihypertensive Efficacy
Disclaimer: The data presented below is collated from multiple independent studies and does not represent a direct, simultaneous comparison. Experimental conditions, including the age of the rats, the severity of hypertension, and the specific protocols, may have varied between these studies.
| Drug | Class | Rat Model | Dosage | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction (mmHg) | Systolic Blood Pressure (SBP) Reduction (mmHg) |
| This compound | Adrenergic Neuron Blocker | Spontaneously Hypertensive Rat (SHR) | Data not available in direct comparative studies | N/A | N/A | N/A | N/A |
| Guanethidine | Adrenergic Neuron Blocker | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day | Oral | 5 weeks | ~30 | ~40 |
| Reserpine | Adrenergic Neuron Blocker | Spontaneously Hypertensive Rat (SHR) | 0.1 mg/kg/day | Intraperitoneal | 4 weeks | ~25 | ~35 |
| Clonidine | Alpha-2 Adrenergic Agonist | Spontaneously Hypertensive Rat (SHR) | 0.1 mg/kg/day | Intracerebroventricular | 4 weeks | ~30 | ~40[1] |
| Methyldopa | Alpha-2 Adrenergic Agonist | Spontaneously Hypertensive Rat (SHR) | 200 mg/kg/day | Intraperitoneal | 7 days | ~20 | ~25[2] |
Note: The data for Guanethidine and Reserpine are representative values from literature and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are representative protocols for inducing hypertension in rats and for measuring blood pressure, based on established methods in the field.
Induction of Hypertension in Rat Models
Several models are used to study hypertension, each with its own set of advantages and relevance to human pathophysiology.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model that develops hypertension without any experimental intervention. These rats are typically used from a young age (e.g., 4-6 weeks) when their blood pressure starts to rise, reaching a hypertensive state by 12-14 weeks of age.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model mimics salt-sensitive hypertension. The protocol involves:
-
Uninephrectomy: The left kidney is surgically removed from the rat under anesthesia.
-
DOCA implantation: A pellet of DOCA (e.g., 25 mg/kg) is implanted subcutaneously.
-
Salt loading: The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
Blood pressure is monitored weekly and typically becomes significantly elevated within 4-6 weeks.
-
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat: This model simulates hypertension caused by renal artery stenosis.
-
A silver clip of a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery, while the right kidney remains untouched.
-
The constriction of the renal artery activates the renin-angiotensin-aldosterone system, leading to a sustained increase in blood pressure.
-
Blood Pressure Measurement
Accurate blood pressure measurement is paramount in assessing the efficacy of antihypertensive agents.
-
Tail-Cuff Plethysmography (Non-invasive):
-
Rats are habituated to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed at the base of the tail.
-
The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
-
-
Radiotelemetry (Invasive, Continuous):
-
A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta or carotid artery of the rat under anesthesia.
-
The transmitter is placed in the abdominal cavity or in a subcutaneous pocket.
-
After a recovery period of at least one week, blood pressure is continuously monitored in conscious, freely moving rats in their home cages.
-
This method provides a more accurate and detailed profile of blood pressure changes over time, avoiding the stress associated with restraint.
-
Mechanism of Action and Signaling Pathway of this compound
This compound is an adrenergic neuron-blocking agent. Its primary mechanism of action involves the inhibition of norepinephrine release from postganglionic sympathetic nerve terminals.
Caption: Signaling pathway of this compound in a sympathetic neuron terminal.
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical experimental workflow for validating the antihypertensive efficacy of a compound like this compound in a rat model.
Caption: Experimental workflow for validating antihypertensive efficacy.
References
- 1. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of alpha-methyldopa on myometrial noradrenaline release and myometrial contractility in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Guanoclor's mechanism of action in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Guanoclor, a sympatholytic antihypertensive agent. Due to the limited availability of recent in-vitro studies on this compound in specific cell lines, this guide cross-validates its proposed mechanism by comparing it with the well-characterized sympatholytic agents, Clonidine and Guanfacine. The information presented herein is intended to provide a framework for researchers to design and execute experimental protocols to further elucidate the cellular effects of this compound.
Mechanism of Action: A Comparative Overview
This compound, Clonidine, and Guanfacine all exert their antihypertensive effects by modulating the sympathetic nervous system, albeit through distinct primary mechanisms.
This compound: The primary mechanism of this compound is understood to be twofold. Firstly, it acts as an adrenergic neuron-blocking agent , which involves inhibiting the release of norepinephrine from presynaptic nerve terminals. Secondly, it interferes with the synthesis of norepinephrine by inhibiting the enzyme dopamine beta-hydroxylase . This dual action leads to a reduction in sympathetic tone and a subsequent decrease in blood pressure. Some evidence also suggests that this compound can block the Na+/H+ exchange system.
Clonidine and Guanfacine: In contrast, Clonidine and Guanfacine are centrally acting alpha-2 adrenergic receptor agonists .[1][2] They stimulate alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[3][4] This results in decreased peripheral vascular resistance and a lowering of blood pressure. While both are alpha-2 agonists, they exhibit different selectivity for receptor subtypes. Guanfacine is notably more selective for the alpha-2A subtype compared to Clonidine, which binds to alpha-2A, -2B, and -2C subtypes.[5][6] This difference in selectivity is thought to contribute to their varying side-effect profiles.[5]
Data Presentation: Comparative Profile
The following table summarizes the known mechanistic details of this compound, Clonidine, and Guanfacine. It is important to note the absence of specific quantitative data for this compound in various cell lines in publicly available literature. The table highlights the parameters that would require experimental determination for a complete cross-validation.
| Feature | This compound | Clonidine | Guanfacine |
| Primary Mechanism | Adrenergic neuron blockade, Dopamine beta-hydroxylase inhibition | Central alpha-2 adrenergic agonist | Central alpha-2 adrenergic agonist |
| Molecular Target(s) | Adrenergic neuron terminals, Dopamine beta-hydroxylase, Na+/H+ exchanger | Alpha-2A, -2B, -2C adrenergic receptors | Primarily alpha-2A adrenergic receptors |
| Receptor Binding Affinity (Kd) | Data not available | High affinity for all alpha-2 subtypes[7] | High selectivity for alpha-2A subtype[5] |
| IC50 (e.g., in PC12 or SH-SY5Y cells) | Data not available | Data available in specific studies | Data available in specific studies |
| Effect on Norepinephrine Release | Inhibition | Inhibition (via central mechanism) | Inhibition (via central mechanism) |
| Effect on Norepinephrine Synthesis | Inhibition | No direct effect | No direct effect |
Experimental Protocols
To cross-validate the mechanism of action of this compound in different cell lines, a series of in-vitro experiments would be required. Suitable cell lines for these studies include those with well-characterized adrenergic systems, such as the rat pheochromocytoma cell line PC12 [8][9][10][11] and the human neuroblastoma cell line SH-SY5Y .[12][13][14][15][16]
1. Radioligand Binding Assay to Determine Adrenergic Receptor Affinity
This assay is used to determine the binding affinity of a compound to specific receptors.
-
Objective: To assess if this compound binds to alpha or beta adrenergic receptors and to determine its binding affinity (Kd).
-
Principle: This competitive binding assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.[17][18][19][20][21]
-
Methodology:
-
Prepare cell membranes from a suitable cell line (e.g., PC12 or SH-SY5Y) known to express adrenergic receptors.
-
Incubate the cell membranes with a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-prazosin for alpha-1, [3H]-yohimbine for alpha-2, [3H]-dihydroalprenolol for beta receptors).
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
-
2. Norepinephrine Transporter (NET) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into neuronal cells.
-
Objective: To determine if this compound inhibits the norepinephrine transporter, a key component of its proposed adrenergic neuron-blocking action.
-
Principle: This functional assay measures the uptake of radiolabeled or fluorescently-labeled norepinephrine into cells that express the norepinephrine transporter.[22][23][24][25][26]
-
Methodology:
-
Culture a suitable cell line (e.g., SK-N-BE(2)C or HEK293 cells transfected with the human NET) in appropriate microplates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of [3H]-norepinephrine or a fluorescent norepinephrine analog to the cells.
-
Incubate for a defined period to allow for transporter-mediated uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
Determine the IC50 of this compound for norepinephrine uptake inhibition.
-
3. Dopamine Beta-Hydroxylase (DBH) Activity Assay
This assay measures the enzymatic activity of DBH, the enzyme that converts dopamine to norepinephrine.
-
Objective: To confirm that this compound inhibits the activity of dopamine beta-hydroxylase.
-
Principle: This enzymatic assay measures the conversion of a substrate (e.g., tyramine or dopamine) to its hydroxylated product by DBH. The product can be quantified using various methods, including spectrophotometry or chromatography.[27][28][29][30][31][32][33][34]
-
Methodology:
-
Obtain a source of DBH, either from purified enzyme preparations or from cell lysates of a cell line expressing DBH (e.g., PC12 cells).
-
Prepare a reaction mixture containing the enzyme, the substrate (e.g., tyramine), and necessary cofactors (ascorbate and oxygen).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and measure the amount of product formed (e.g., octopamine) using a suitable detection method (e.g., HPLC or a colorimetric assay).
-
Calculate the inhibitory effect of this compound on DBH activity and determine its IC50.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and the established pathways for Clonidine and Guanfacine, as well as a general experimental workflow.
Caption: Proposed dual mechanism of action for this compound.
Caption: Signaling pathway for Alpha-2 adrenergic agonists.
Caption: Experimental workflow for mechanism cross-validation.
References
- 1. Clonidine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. saber.ucv.ve [saber.ucv.ve]
- 5. droracle.ai [droracle.ai]
- 6. Alpha-2 Agonists in ADHD [medscape.org]
- 7. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PC12 cell line - Wikipedia [en.wikipedia.org]
- 9. Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The use of the human neuroblastoma SH-SY5Y to study the effect of second messengers on noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the mechanism of [3H]-noradrenaline release from SH-SY5Y cells: the role of Ca2+ and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding and competition assays [bio-protocol.org]
- 22. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. moleculardevices.com [moleculardevices.com]
- 24. moleculardevices.com [moleculardevices.com]
- 25. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 26. bioivt.com [bioivt.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 29. assaygenie.com [assaygenie.com]
- 30. researchgate.net [researchgate.net]
- 31. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. medchemexpress.com [medchemexpress.com]
- 33. Mechanism-based inactivation of dopamine beta-hydroxylase by p-cresol and related alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the inhibitory potency of Guanoclor and amiloride on the Na+/H+ exchanger
A comprehensive review of the available scientific literature reveals a significant disparity in the understanding of the inhibitory effects of amiloride and guanoclor on the Na+/H+ exchanger (NHE). While amiloride is a well-characterized inhibitor with extensive supporting data, there is a notable absence of studies investigating the direct effects of this compound on this ion transporter. This guide, therefore, provides a detailed analysis of amiloride's inhibitory potency and mechanism of action, alongside the known pharmacological profile of this compound, highlighting the current knowledge gap regarding its potential interaction with the NHE.
Amiloride: A Potent Inhibitor of the Na+/H+ Exchanger
Amiloride is a potassium-sparing diuretic that has been extensively studied as a direct inhibitor of the Na+/H+ exchanger. Its primary mechanism of action in this context is to compete with sodium ions (Na+) for the external binding site on the NHE protein. This competitive inhibition effectively blocks the exchange of intracellular protons (H+) for extracellular Na+, leading to intracellular acidification and a reduction in intracellular sodium concentration.
Quantitative Analysis of Amiloride's Inhibitory Potency
The inhibitory potency of amiloride on the Na+/H+ exchanger is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the exchanger's activity. It is crucial to note that the IC50 value for amiloride can vary significantly depending on the experimental conditions, particularly the extracellular sodium concentration.
| Compound | Target | IC50 Value | Experimental Conditions |
| Amiloride | Na+/H+ Exchanger (NHE) | 3 µM - 1 mM | Varies with extracellular Na+ concentration |
| Amiloride | Na+/H+ Exchanger (NHE) | Competitive inhibitor (Ki = 3.0 x 10⁻⁵ M) | Rabbit renal cortical microvillus membrane vesicles |
This compound: An Antihypertensive Agent with an Uncharacterized Role in Na+/H+ Exchange
This compound is recognized as an antihypertensive medication. Its primary mechanism of action is as a sympatholytic agent, meaning it interferes with the functioning of the sympathetic nervous system. It achieves this by acting as an adrenergic neuron-blocking agent and by inhibiting the enzyme dopamine beta-hydroxylase, which is involved in the synthesis of norepinephrine. This leads to a decrease in the release of norepinephrine from nerve terminals, resulting in vasodilation and a reduction in blood pressure.
Despite its clinical use as an antihypertensive, a thorough review of the scientific literature reveals no direct evidence or studies investigating the inhibitory effect of this compound on the Na+/H+ exchanger. Therefore, no quantitative data, such as IC50 values, or detailed experimental protocols regarding its action on the NHE are available. One study noted that this compound binds to non-adrenergic sites in pig kidney membranes, but this finding has not been further elucidated in the context of Na+/H+ exchange.
Experimental Methodologies for Assessing Na+/H+ Exchanger Inhibition
The inhibitory effects of compounds like amiloride on the Na+/H+ exchanger are typically investigated using a variety of in vitro techniques. A common method involves the use of membrane vesicles isolated from tissues rich in the Na+/H+ exchanger, such as the renal brush border.
Measurement of Na+ Uptake in Membrane Vesicles
A widely used protocol to assess NHE activity and its inhibition is the measurement of radiolabeled Na+ uptake into isolated membrane vesicles.
Protocol:
-
Vesicle Preparation: Brush border membrane vesicles are prepared from the renal cortex of an appropriate animal model (e.g., rabbit) through a series of differential centrifugation steps.
-
Proton Gradient Creation: The vesicles are pre-loaded with a buffer of a specific pH (e.g., pH 6.0) and then suspended in a buffer with a higher pH (e.g., pH 7.5), creating an outwardly directed proton gradient. This gradient serves as the driving force for Na+/H+ exchange.
-
Initiation of Uptake: The uptake of sodium is initiated by adding a solution containing a radiolabeled sodium isotope (e.g., ²²Na+) and the compound to be tested (e.g., amiloride or this compound) at various concentrations.
-
Termination of Uptake: At specific time points, the uptake is stopped by the addition of an ice-cold "stop solution" containing a high concentration of a non-radioactive cation to displace any externally bound ²²Na+.
-
Quantification: The vesicles are rapidly filtered and washed to remove any external radioactivity. The amount of ²²Na+ trapped inside the vesicles is then quantified using a scintillation counter.
-
Data Analysis: The initial rate of Na+ uptake is calculated and plotted against the concentration of the inhibitor to determine the IC50 value.
Visualizing the Mechanism of Na+/H+ Exchange and its Inhibition
The following diagram illustrates the fundamental process of Na+/H+ exchange and how it is competitively inhibited by amiloride.
Guanoclor vs. Guanabenz: A Comparative Analysis of Binding Profiles and Mechanisms
In the landscape of antihypertensive agents, Guanoclor and Guanabenz represent two distinct approaches to modulating the adrenergic system. While both compounds ultimately lead to a reduction in sympathetic outflow, their primary mechanisms of action and binding profiles exhibit notable differences. This guide provides a detailed comparison of this compound and Guanabenz, offering insights for researchers, scientists, and drug development professionals.
Comparative Binding and Mechanistic Data
A direct quantitative comparison of the binding affinities of this compound and Guanabenz for various adrenergic receptors is challenging due to the limited availability of comprehensive binding data for this compound in publicly accessible literature. However, based on existing studies, a comparative overview of their known binding characteristics and mechanisms is presented below.
| Parameter | This compound | Guanabenz |
| Primary Mechanism | Adrenergic neurone-blocking agent; Dopamine β-hydroxylase inhibitor[1][2] | Central alpha-2 adrenergic receptor agonist[3] |
| Alpha-2A Adrenergic Receptor | Data not available | Full Agonist (EC50 = 16.32 nM)[3] |
| Beta-Adrenergic Receptors | Data not available | Low Affinity (Kd = 3.8 µM)[2] |
| Non-Adrenergic Imidazoline Sites | High Affinity[4][5] | High Affinity (Kd = 10-12 nM)[6] |
| Na+/H+ Exchanger | Affinity with K0.5 of 0.5 µM to 6 µM[] | Data not available |
Guanabenz is well-characterized as a selective agonist for the alpha-2 adrenergic receptor.[3] Its antihypertensive effect is primarily attributed to the stimulation of these receptors in the brainstem, which leads to a decrease in sympathetic outflow to the peripheral circulatory system.[3] Notably, Guanabenz also exhibits high-affinity binding to non-adrenergic imidazoline binding sites, although the clinical significance of this interaction is still under investigation.[6] Furthermore, it has a demonstrated low affinity for beta-adrenergic receptors.[2]
This compound , in contrast, functions as an adrenergic neurone-blocking agent.[1] Its primary mechanism involves inhibiting the release of norepinephrine from sympathetic nerve terminals. Additionally, this compound is known to inhibit the enzyme dopamine β-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine.[1][2] This dual action contributes to its sympatholytic effects. Like Guanabenz, this compound also binds with high affinity to non-adrenergic sites.[4][5]
Experimental Protocols
The determination of binding affinities for compounds like this compound and Guanabenz is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound or Guanabenz) for a specific receptor (e.g., alpha-2 adrenergic receptor) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [3H]-clonidine for alpha-2 adrenergic receptors)
-
Test compound (this compound or Guanabenz)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., high concentration of unlabeled phentolamine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: A tissue or cell line expressing the receptor of interest is homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in microtiter plates. Three sets of tubes are prepared:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled drug that also binds to the receptor to saturate all specific binding sites.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiment is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the alpha-2 adrenergic receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Guanabenz, guanochlor, guanoxan and idazoxan bind with high affinity to non-adrenergic sites in pig kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
Validating Guanoclor's Specificity on Dopamine Beta-Hydroxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Guanoclor's effect on dopamine beta-hydroxylase (DBH), an essential enzyme in the catecholamine synthesis pathway. While this compound is recognized as an inhibitor of DBH, this guide also explores its specificity by comparing its actions to other known DBH inhibitors and considering its potential effects on other key enzymes in catecholamine metabolism: tyrosine hydroxylase (TH) and monoamine oxidase (MAO).
Executive Summary
This compound is an adrenergic neuron-blocking agent that has been identified as an inhibitor of dopamine beta-hydroxylase (DBH). This inhibition is a key aspect of its mechanism of action, leading to a reduction in the conversion of dopamine to norepinephrine. However, a comprehensive understanding of its specificity requires a comparative analysis with its effects on other critical enzymes in the catecholamine pathway. This guide synthesizes the available information to provide a framework for evaluating this compound's enzymatic specificity.
Comparative Analysis of Enzyme Inhibition
A direct quantitative comparison of this compound's inhibitory activity on DBH, TH, and MAO is limited by the scarcity of publicly available IC50 or Ki values for this compound against these enzymes. However, we can establish a comparative context using data for other known inhibitors of these enzymes.
Table 1: Comparative Inhibitory Activity on Dopamine Beta-Hydroxylase (DBH)
| Compound | IC50 (nM) | Class | Notes |
| This compound | Data not available | Adrenergic Neuron Blocker | Known to inhibit DBH, but specific quantitative data is not readily available in the literature. |
| Nepicastat | 8.5 (bovine), 9 (human) | Selective DBH Inhibitor | Potent and selective inhibitor, crosses the blood-brain barrier. |
| Etamicastat | 107 | Reversible DBH Inhibitor | Potent and reversible inhibitor. |
| Disulfiram | Not applicable | Aldehyde Dehydrogenase Inhibitor | Also inhibits DBH through its metabolite. |
Table 2: Comparative Inhibitory Activity on Tyrosine Hydroxylase (TH)
| Compound | Inhibition Data | Notes |
| This compound | No data available | The effect of this compound on TH, the rate-limiting enzyme in catecholamine synthesis, has not been reported in the reviewed literature. |
| Bulbocapnine | Ki = 0.20 mM | Uncompetitive inhibitor with respect to L-tyrosine. |
| 3-Iodo-L-tyrosine | Potent inhibitor | Competitive inhibitor. |
Table 3: Comparative Inhibitory Activity on Monoamine Oxidase (MAO)
| Compound | IC50 (µM) | Selectivity |
| This compound | No data available | The effect of this compound on MAO-A or MAO-B has not been quantitatively determined in the reviewed literature. |
| Clorgyline | ~0.02 | MAO-A selective |
| Selegiline (Deprenyl) | ~0.7 | MAO-B selective |
| Harmine | 0.05 (MAO-A), >100 (MAO-B) | MAO-A selective |
| Pargyline | ~1.0 | Non-selective |
Experimental Protocols
To validate the specificity of this compound's effect on DBH, a series of in vitro enzymatic assays should be conducted. The following are detailed methodologies for such key experiments.
Dopamine Beta-Hydroxylase (DBH) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DBH.
Materials:
-
Purified DBH (bovine adrenal medulla is a common source)
-
This compound
-
Dopamine (substrate)
-
Ascorbate (cofactor)
-
Catalase
-
Fumarate
-
N-ethylmaleimide
-
Pargyline (to inhibit any contaminating MAO)
-
Tyramine (alternative substrate)
-
Octopamine (product when using tyramine)
-
Peroxidase
-
Amplex Red reagent
-
Phosphate buffer (pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ascorbate, catalase, fumarate, N-ethylmaleimide, and pargyline.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the purified DBH enzyme to each well and incubate for a predetermined time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (dopamine or tyramine).
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Detect the product formed. If tyramine is the substrate, the product is octopamine. The amount of product can be quantified using a coupled enzymatic assay with peroxidase and a fluorogenic substrate like Amplex Red, which generates a fluorescent product (resorufin) in the presence of H2O2 produced during the reaction.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Tyrosine Hydroxylase (TH) Inhibition Assay
Objective: To determine if this compound inhibits TH activity.
Materials:
-
Purified TH
-
This compound
-
L-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.0)
-
L-DOPA (product)
-
HPLC with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, BH4, catalase, and DTT.
-
Add varying concentrations of this compound to test tubes.
-
Add purified TH to each tube.
-
Initiate the reaction by adding L-tyrosine.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of L-DOPA using HPLC with electrochemical detection.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 if applicable.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine if this compound inhibits MAO-A or MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Luciferin-based detection reagent (e.g., MAO-Glo™ Assay from Promega)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare separate reaction mixtures for MAO-A and MAO-B containing the respective enzyme in phosphate buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the MAO-A or MAO-B enzyme to the respective wells.
-
Pre-incubate the enzyme and inhibitor at room temperature.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate at room temperature for a specific time.
-
Add the luciferin-based detection reagent, which produces a luminescent signal proportional to the amount of H2O2 generated by the MAO reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 values for both MAO-A and MAO-B.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: Catecholamine synthesis pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for validating the specificity of this compound.
A Head-to-Head Comparison of Guanoclor and Modern Antihypertensive Drugs: A Retrospective Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of antihypertensive therapy has evolved dramatically over the past several decades. Early treatments, while groundbreaking for their time, have largely been superseded by newer agents with improved efficacy and tolerability profiles. This guide provides a detailed head-to-head comparison of Guanoclor, a historical antihypertensive agent, with the primary classes of modern antihypertensive drugs. This analysis is intended for researchers, scientists, and drug development professionals to provide a historical perspective and a comprehensive understanding of the pharmacological advancements in hypertension management.
Introduction to this compound
This compound, marketed under the trade name Vatensol, is an antihypertensive compound that saw use in the mid-20th century.[1] As an adrenergic neurone-blocking agent, its primary mechanism of action involves interfering with the release of norepinephrine from postganglionic sympathetic neurons.[2][3] This action leads to a reduction in sympathetic tone, resulting in vasodilation and a subsequent decrease in blood pressure. Additionally, this compound is known to inhibit the enzyme dopamine beta-hydroxylase, further contributing to its interference with noradrenaline synthesis.
Mechanism of Action: A Tale of Two Eras
The fundamental difference between this compound and modern antihypertensives lies in their therapeutic targets and specificity. This compound's broad disruption of sympathetic nerve function contrasts with the more targeted approaches of contemporary drugs.
This compound's Mechanism of Action:
This compound acts as a "false neurotransmitter." It is taken up into sympathetic nerve terminals by the norepinephrine transporter (NET) and concentrated in synaptic vesicles, where it displaces norepinephrine. This leads to a gradual depletion of norepinephrine stores and a reduction in its release upon nerve stimulation. Furthermore, its inhibition of dopamine β-hydroxylase curtails the synthesis of new norepinephrine.
Modern Antihypertensive Mechanisms:
Modern antihypertensives target specific pathways involved in blood pressure regulation with greater precision. This targeted approach generally leads to better tolerability and fewer off-target effects. The primary classes include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion.[4]
-
Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to its AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-stimulating effects.[5][6][7][8]
-
Calcium Channel Blockers (CCBs): CCBs inhibit the influx of calcium into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and, in some cases, reduced cardiac output.
-
Thiazide Diuretics: These agents increase sodium and water excretion by the kidneys, leading to a decrease in blood volume and a subsequent reduction in blood pressure.[9]
-
Beta-Blockers: Beta-blockers antagonize the effects of catecholamines at β-adrenergic receptors, primarily in the heart, leading to decreased heart rate and cardiac output.[10]
Head-to-Head Comparison: Efficacy and Side Effects
Direct comparative clinical trials between this compound and modern first-line antihypertensives are nonexistent due to the different eras of their use. However, a comparative analysis can be constructed based on available historical data for this compound and extensive clinical trial data for modern agents.
Efficacy:
Historical studies on this compound and similar agents like guanethidine demonstrated their ability to lower blood pressure, particularly in cases of severe hypertension. For instance, a combination of methyldopa and hydrochlorothiazide was shown to reduce the mean blood pressure from 170/116 mmHg to 133/95 mmHg.[11] However, the degree of blood pressure reduction was often accompanied by significant side effects.
Modern antihypertensives have well-documented efficacy with more favorable side-effect profiles. Large-scale clinical trials have established their ability to not only lower blood pressure but also to reduce cardiovascular morbidity and mortality. For example, in the ALLHAT trial, the diuretic chlorthalidone was compared to the ACE inhibitor lisinopril and the calcium channel blocker amlodipine, demonstrating comparable outcomes in preventing major coronary events. However, the diuretic was superior in preventing heart failure.[4] The ANBP2 study, on the other hand, suggested that an ACE inhibitor-based regimen was superior to a diuretic-based one in reducing cardiovascular events in elderly patients.[12][13][14][15]
| Feature | This compound & Adrenergic Neuron Blockers | ACE Inhibitors & ARBs | Calcium Channel Blockers | Thiazide Diuretics | Beta-Blockers |
| Primary Efficacy | Effective in lowering BP, especially in severe hypertension. | High efficacy in BP reduction and proven cardiovascular and renal protection.[8][12] | Highly effective in lowering BP, particularly in low-renin hypertension. | Effective in lowering BP and reducing cardiovascular events.[4] | Effective in lowering BP, particularly in patients with compelling indications like heart failure or post-myocardial infarction.[10][16][17] |
| Blood Pressure Reduction (SBP/DBP) | Significant, but data from modern standardized trials are lacking. | ~10-20 / 5-10 mmHg (monotherapy) | ~10-20 / 5-10 mmHg (monotherapy) | ~10-15 / 5-10 mmHg (monotherapy) | ~10-15 / 5-10 mmHg (monotherapy) |
Side Effects:
The side effect profile is a critical differentiator between this compound and modern antihypertensives. The non-selective action of adrenergic neuron blockers often led to a higher incidence of bothersome and sometimes severe adverse effects.
| Side Effect | This compound & Adrenergic Neuron Blockers | ACE Inhibitors & ARBs | Calcium Channel Blockers | Thiazide Diuretics | Beta-Blockers |
| Common | Orthostatic hypotension, diarrhea, nasal congestion, ejaculatory dysfunction.[2][3] | ACEi: Dry cough, hyperkalemia. ARBs: Dizziness, hyperkalemia (generally better tolerated than ACEi).[1][5][8] | Headache, flushing, peripheral edema (dihydropyridines). | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia. | Fatigue, bradycardia, bronchospasm (non-selective).[10] |
| Serious | Severe postural hypotension, fluid retention. | Angioedema (rare but serious), acute kidney injury.[1] | Heart block (non-dihydropyridines), reflex tachycardia. | Severe electrolyte disturbances, pancreatitis. | Severe bradycardia, heart block, exacerbation of heart failure. |
Experimental Protocols: A Glimpse into Historical Clinical Trials
The clinical trials conducted in the era of this compound differed significantly in methodology from modern studies. While the fundamental principles of comparing a treatment to a control were present, aspects like blinding, randomization, and statistical analysis were less rigorous than today's standards.
A typical clinical trial for an antihypertensive agent in the 1960s would have likely involved the following steps:
-
Patient Selection: Patients with diagnosed hypertension, often with diastolic pressures consistently above a certain threshold (e.g., 100 mmHg), would be enrolled. Exclusion criteria were often less stringent than in modern trials.
-
Washout Period: A period where previous antihypertensive medications were discontinued to establish a baseline blood pressure.
-
Treatment Allocation: In earlier studies, allocation might not have been randomized. Later studies began to incorporate randomization, though the methods might not have been as robust as today's computer-generated sequences. Blinding was also not consistently implemented.
-
Dose Titration: The dose of the investigational drug (e.g., this compound) would be gradually increased to achieve a target blood pressure or until side effects became intolerable.
-
Follow-up: Patients would be followed for a period of weeks to months, with regular blood pressure measurements.
-
Outcome Assessment: The primary outcome was typically the change in blood pressure. Assessment of long-term cardiovascular outcomes was less common in these earlier, shorter-term studies.
Conclusion
The comparison between this compound and modern antihypertensive drugs highlights the remarkable progress in cardiovascular pharmacology. This compound and its contemporaries were vital tools in an era when the options for treating severe hypertension were limited. However, their non-selective mechanism of action and consequent side effect profiles stand in stark contrast to the targeted and well-tolerated nature of modern agents.
For drug development professionals, the story of this compound serves as a powerful reminder of the importance of therapeutic index and the ongoing quest for more specific and safer medications. While no longer in clinical use, the study of such historical agents provides valuable insights into the pathophysiology of hypertension and the evolution of its treatment. The development of today's diverse and effective antihypertensive armamentarium is a direct result of the lessons learned from these earlier therapeutic endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effects of intravenous regional guanethidine and reserpine. A controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. Resolving the differences between ACE inhibitors and diuretics - ALLHAT and ANBP2 - Australian Prescriber [australianprescriber.tg.org.au]
- 5. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases | Semantic Scholar [semanticscholar.org]
- 8. ahajournals.org [ahajournals.org]
- 9. drugs.com [drugs.com]
- 10. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
- 11. Efficacy of an antihypertensive agent. Comparison of methyldopa and hydrochlorothiazide in combination and singly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACE Inhibitor vs. Diuretic for Hypertension Therapy | AAFP [aafp.org]
- 13. medscape.com [medscape.com]
- 14. ACE inhibitors are better first choice than diuretics for elderly patients, study says - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Careful Comparison of ACE Inhibitors vs. Diuretics | HealthPlexus.net [healthplexus.net]
- 16. Beta-adrenergic antagonists in hypertension: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing the Reproducibility of Guanoclor Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to reliably reproduce published synthetic methods is a cornerstone of efficient and successful research. This guide provides a comparative assessment of the currently available information on the synthesis of Guanoclor, an antihypertensive agent. Due to a notable lack of detailed experimental data in publicly accessible literature, this document highlights the existing synthesis route and outlines the necessary parameters for a thorough reproducibility assessment. Furthermore, it details the known signaling pathway of this compound and provides standardized experimental protocols for product analysis.
This compound Synthesis: An Overview
This compound, with the IUPAC name 2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine, is a sympatholytic drug. The most commonly cited synthesis method involves a two-step process. However, a comprehensive evaluation of its reproducibility is hampered by the absence of detailed published experimental protocols that include specific reaction conditions, yields, and purification methods.
Published Synthesis Route
The synthesis of this compound is reported to proceed via the following two steps[1]:
-
Step 1: Hydrazine Formation: Reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine.
-
Step 2: Guanidinylation: Subsequent reaction of the hydrazine intermediate with S-methylthiourea to yield this compound.
Comparative Data on this compound Synthesis Methods
A critical aspect of assessing reproducibility is the comparison of quantitative data from different published methods. As detailed protocols for this compound synthesis are not publicly available, the following table is structured to highlight the key parameters that should be reported to enable a thorough reproducibility assessment. At present, these data points remain largely unavailable.
| Parameter | Method 1 (General Route) | Method 2 (Hypothetical Alternative) |
| Starting Materials | β-(2,6-dichlorophenoxy)ethyl bromide, hydrazine, S-methylthiourea | - |
| Reaction Time (Step 1) | Not specified | - |
| Reaction Temperature (Step 1) | Not specified | - |
| Solvent (Step 1) | Not specified | - |
| Yield (Step 1) | Not specified | - |
| Reaction Time (Step 2) | Not specified | - |
| Reaction Temperature (Step 2) | Not specified | - |
| Solvent (Step 2) | Not specified | - |
| Overall Yield | Not specified | - |
| Purity of Final Product | >95% (as reported by commercial suppliers)[2][3][4] | - |
| Purification Method | Not specified | - |
Experimental Protocols for Product Verification
The following are general experimental protocols that would be essential for the verification and quality control of synthesized this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Procedure: A sample of the synthesized this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d6, D2O).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of the molecular structure.
-
-
Procedure: A sample of the purified this compound is dissolved in the deuterated solvent and the NMR spectra are acquired. The resulting spectra are then analyzed to confirm that the chemical shifts and coupling constants are consistent with the known structure of this compound.
This compound Signaling Pathway
This compound functions as a Na+/H+ exchanger (NHE) inhibitor. The inhibition of NHE has several downstream consequences that contribute to its antihypertensive effects.
Caption: this compound's inhibition of the Na+/H+ exchanger and downstream effects.
Workflow for Assessing Reproducibility
The following diagram outlines a logical workflow for assessing the reproducibility of a chemical synthesis, which can be applied to this compound once detailed protocols become available.
Caption: A workflow for the assessment of synthesis reproducibility.
References
Safety Operating Guide
Navigating the Safe Disposal of Guanoclor: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Guanoclor, a sympatholytic drug, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-impermeable gloves, tightly fitting safety goggles, and suitable protective clothing.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1] It is also crucial to prevent the chemical from entering drains, as it is very toxic to aquatic life with long-lasting effects.[2]
This compound: Key Chemical and Physical Properties
A summary of this compound's relevant properties is provided in the table below. Understanding these characteristics is essential for safe handling and in the event of a spill.
| Property | Value |
| Molecular Formula | C9H12Cl2N4O |
| Molecular Weight | 263.12 g/mol |
| Boiling Point | 435.1°C at 760mmHg |
| Flash Point | 216.9°C |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. |
Source: ChemicalBook Safety Data Sheet, DC Chemicals Safety Data Sheet[1][2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional chemical waste management services. Under no circumstances should this compound be disposed of in the regular trash or down the sewer system.[1]
-
Containment : Ensure this compound waste is collected and stored in a suitable, closed, and properly labeled container.[1]
-
Professional Disposal : Arrange for the removal of the waste by a licensed chemical destruction plant.[1]
-
Controlled Incineration : An alternative and acceptable method of disposal is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1]
-
Contaminated Packaging : Any packaging that has come into contact with this compound must also be treated as hazardous. Containers can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The cleaned packaging can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if combustible.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies. The U.S. Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] It is essential to comply with all local, state, and federal regulations regarding pharmaceutical waste disposal.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
